2-Benzylpiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-benzylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXCORRITGNIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871372 | |
| Record name | 2-Benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32838-55-4 | |
| Record name | 2-Benzylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32838-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5DNQ89DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Structural and Conformational Analysis of 2-Benzylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and conformational properties of 2-benzylpiperidine, a heterocyclic amine that serves as a crucial building block in medicinal chemistry.[1] While recognized as a stimulant and a synthetic intermediate for more complex pharmaceuticals, its three-dimensional structure is fundamental to its biological activity and interactions with neurotransmitter systems.[2] This document outlines the key conformational isomers, presents quantitative energetic data from analogous systems, details the primary experimental and computational protocols for analysis, and illustrates the integrated workflow used in conformational studies.
Core Concept: The Axial-Equatorial Equilibrium
The foundational principle of this compound's structural chemistry is the conformational isomerism of its six-membered ring. Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, the benzyl substituent at the C2 position can occupy one of two orientations: an axial position, where the bond is roughly perpendicular to the plane of the ring, or an equatorial position, where the bond is roughly in the plane of the ring.
These two conformers are in a constant state of dynamic equilibrium through a process known as a "ring flip." The relative stability and population of each conformer are dictated by steric and electronic factors.
Caption: Chair-flip equilibrium between axial and equatorial conformers.
Generally, the equatorial conformation is significantly more stable for bulky substituents like the benzyl group. This preference is primarily due to the avoidance of steric clashes, known as 1,3-diaxial interactions, that occur when the axial substituent interferes with the axial hydrogens on the same side of the ring.[3]
Quantitative Conformational Analysis
Direct experimental measurement of the precise energy difference for the parent this compound is not extensively documented in the literature. However, high-level computational studies on closely related 2-substituted piperidines provide reliable quantitative insights into the energetic landscape.
A pertinent analog is 2-methyl-1-phenylpiperidine, where the piperidine nitrogen is bonded to a phenyl group. This substitution pattern introduces electronic effects, specifically a "pseudoallylic strain," which can influence the axial/equatorial preference.[4] When the nitrogen lone pair conjugates with the adjacent π-system (the phenyl ring), the increased sp² character around the nitrogen alters steric interactions, making the axial position more favorable than it would be in a simple alkyl-substituted piperidine.[4]
The table below summarizes computational data for this analogous system, which serves as a valuable proxy for understanding the forces at play in this compound.
| Compound | Method (Level of Theory) | Solvent | ΔG (Equatorial → Axial) (kcal/mol) | Favored Conformer | Reference |
| 1,2-dimethylpiperidine | M06-2X/6-311G(d,p) | Gas Phase | +1.8 | Equatorial | [4] |
| 2-methyl-1-phenylpiperidine | M06-2X/6-311G(d,p) | Gas Phase | -1.0 | Axial | [4] |
A positive ΔG indicates the equatorial conformer is more stable, while a negative ΔG indicates the axial conformer is more stable.
For the parent this compound, where the nitrogen is a secondary amine (N-H), the dominant factor is expected to be sterics, strongly favoring the equatorial conformer. The benzyl group is larger than a methyl group, and thus the energetic penalty for it occupying the axial position would be substantial.
Experimental and Computational Protocols
Determining the conformational preferences of molecules like this compound involves a synergistic approach combining computational modeling with experimental verification.
Caption: Integrated workflow for conformational analysis.
Computational Modeling Protocol
Density Functional Theory (DFT) is a powerful tool for calculating the geometries and relative energies of different conformers.
-
Initial Structure Generation: The 3D conformations of this compound (axial and equatorial) are generated using a molecular builder.
-
Geometry Optimization: The geometry of each conformer is optimized in silico. A common and reliable method involves the M06-2X functional with a 6-31G(d) or higher basis set, performed using software like Gaussian 16.[4]
-
Solvent Modeling: To simulate solution-phase behavior, optimizations are often repeated using an implicit solvent model, such as the Polarizable Continuum Model (PCM).[5]
-
Frequency Analysis: A frequency calculation is performed on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to derive thermodynamic data, including the Gibbs free energy (G).
-
Energy Comparison: The relative free energy (ΔG) between the optimized axial and equatorial conformers is calculated to predict their equilibrium populations.
NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying molecular conformation and dynamics in solution.
-
Sample Preparation: A solution of purified this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D ¹H NMR: A standard proton NMR spectrum is acquired. The chemical shifts and, more importantly, the proton-proton coupling constants (³JHH) can provide clues about the dihedral angles and thus the ring conformation.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial as they detect through-space proximity between protons. A strong NOE between the benzyl protons and the axial protons at C3 and C5 would be definitive evidence for an equatorial conformation.
-
-
Variable Temperature (VT) NMR: Spectra are acquired at a range of temperatures. As the temperature is lowered, the rate of ring-flipping slows. At a sufficiently low temperature (the "coalescence temperature"), the signals for the axial and equatorial conformers may become distinct and sharp, allowing for their direct observation and integration to determine their relative populations.[6] From this data, the free energy barrier (ΔG‡) for the ring flip can be calculated.
X-Ray Crystallography Protocol
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's structure in the solid state.
-
Crystal Growth: High-quality single crystals of this compound or a suitable salt (e.g., hydrochloride) are grown, typically by slow evaporation of a solvent.
-
Data Collection: A crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution: The collected data is processed to determine the electron density map of the unit cell. From this map, the positions of the individual atoms are determined.
-
Structure Refinement: The atomic model is refined against the experimental data to yield precise bond lengths, bond angles, and torsional angles. This provides a definitive snapshot of the molecule's lowest-energy conformation in the crystal lattice.
Conclusion
The structural analysis of this compound is centered on the dynamic equilibrium between its axial and equatorial chair conformers. Based on established principles of steric hindrance, the equatorial conformer, which minimizes unfavorable 1,3-diaxial interactions, is predicted to be the overwhelmingly predominant species in solution. While direct quantitative data for the parent molecule is sparse, computational studies of analogous systems provide robust models for understanding the energetic factors at play. A comprehensive analysis relies on an integrated workflow, where DFT calculations predict the conformational landscape, and advanced NMR techniques experimentally verify and quantify the behavior in solution, while X-ray crystallography provides a definitive solid-state structure. This fundamental understanding is critical for drug development professionals seeking to design molecules with optimized three-dimensional shapes for specific biological targets.
References
- 1. This compound | 32838-55-4 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylpiperidine is a heterocyclic amine belonging to the arylpiperidine class of compounds. Its structure, featuring a piperidine ring substituted with a benzyl group at the second carbon position, underpins its significance as a synthetic intermediate in the development of novel therapeutics and as a stimulant, albeit with lower potency compared to analogous compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its pharmacological interactions, particularly with monoamine transporters. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are described in detail, and logical workflows are visualized using the DOT language.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₇N | [1][2] |
| Molar Mass | 175.27 g/mol | [2] |
| Melting Point | 32 °C | [3] |
| Boiling Point | 267.5 °C at 760 mmHg | [3] |
| Density | 0.969 g/cm³ | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
Table 2: Chemical and Pharmacokinetic Properties
| Property | Value | Reference(s) |
| pKa | 10.55 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); Limited solubility in water. 7.7 µg/mL at pH 7.4. | [1][4] |
| LogP | 2.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Spectral Data
Detailed spectral data for this compound is crucial for its identification and characterization. While comprehensive, freely accessible spectra specifically for this compound are limited, representative data for the closely related N-benzylpiperidine and other piperidine derivatives provide valuable insights.
Table 3: Spectral Data Summary (Representative)
| Technique | Key Features (for N-benzylpiperidine or related structures) |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the piperidine ring protons, and the benzylic methylene protons. |
| ¹³C NMR | Resonances for the carbons of the benzyl group and the piperidine ring. For 1-benzylpiperidine (in DMSO): δ=138.63, 129.35, 128.19, 126.94, 77.55, 77.23, 76.91, 72.72, 64.02, 54.59, 26.08, 24.51 ppm.[5] |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), N-H stretching (for this compound), and aromatic C=C bending. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern. |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established procedures for related compounds.
Synthesis of this compound via Reductive Amination
This protocol describes a common method for the synthesis of 2-substituted piperidines, which can be adapted for this compound starting from 2-benzoylpyridine.
Materials:
-
2-Benzoylpyridine
-
Methanol (MeOH)
-
Platinum(IV) oxide (PtO₂)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a high-pressure hydrogenation vessel, dissolve 2-benzoylpyridine in methanol.
-
Catalyst Addition: Add a catalytic amount of platinum(IV) oxide to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically to 50-100 psi) and stir the mixture at room temperature for 24-48 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Catalyst Removal: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Acidification and Extraction: Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any non-basic impurities.
-
Basification and Extraction: Make the aqueous layer basic with a concentrated solution of sodium hydroxide. Extract the product into diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Diagram of Synthesis Workflow:
References
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Benzylpiperidine, a heterocyclic amine, holds a significant position in medicinal chemistry and pharmacology. Its structural motif is a key component in a variety of biologically active compounds, acting as both a stimulant of the central nervous system and a versatile synthetic intermediate in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis. We delve into the core synthetic methodologies, including classical approaches and modern catalytic strategies, presenting detailed experimental protocols and comparative quantitative data. Furthermore, this guide elucidates the primary mechanism of action of this compound, focusing on its interaction with monoamine transporters, and visualizes the associated signaling pathways, historical development, and synthetic workflows using Graphviz diagrams.
Introduction: The Significance of the this compound Core
The piperidine ring is a fundamental structural element found in a vast array of pharmaceuticals and naturally occurring alkaloids.[3] The introduction of a benzyl group at the 2-position of the piperidine ring imparts specific physicochemical properties that are crucial for its biological activity. This compound is recognized for its stimulant effects, which are primarily attributed to its ability to modulate the levels of norepinephrine and, to a lesser extent, dopamine in the synaptic cleft.[1] Beyond its direct pharmacological effects, the this compound scaffold serves as a valuable building block for the synthesis of more complex molecules with a wide range of therapeutic applications, including potential treatments for neurological disorders.[4][5]
Historical Perspective and Discovery
While a singular, definitive "discovery" paper for this compound is not readily apparent in early chemical literature, its synthesis can be contextualized within the broader history of piperidine chemistry. The foundational work on the synthesis of the piperidine ring itself was pioneered by Albert Ladenburg in the late 19th century. Although direct evidence of Ladenburg synthesizing this compound is scarce, his development of methods for pyridine reduction laid the groundwork for future syntheses of substituted piperidines.
The evolution of synthetic organic chemistry in the 20th century brought forth more refined and efficient methods for the preparation of 2-substituted piperidines. The development of catalytic hydrogenation and reductive amination techniques provided more direct and higher-yielding routes to compounds like this compound, moving beyond the often harsh conditions of early reduction methods. The timeline below highlights key milestones in the development of synthetic methodologies applicable to this compound.
Core Synthetic Methodologies
The synthesis of this compound can be achieved through several key strategies. The choice of method often depends on the desired scale, stereochemical requirements, and availability of starting materials.
Catalytic Hydrogenation of 2-Benzylpyridine
A prevalent and direct method for the synthesis of this compound is the catalytic hydrogenation of 2-benzylpyridine. This reaction involves the reduction of the aromatic pyridine ring to the saturated piperidine ring in the presence of a metal catalyst and a hydrogen source.
Experimental Protocol:
A solution of 2-benzylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is introduced into a high-pressure reactor. A catalytic amount of a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added. The reactor is then pressurized with hydrogen gas (typically 50-100 atm) and the reaction mixture is stirred at a specific temperature (ranging from room temperature to 80°C) for a designated period (typically 6-24 hours). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified, often by distillation or chromatography, to yield this compound.
Reductive Amination
Reductive amination provides an alternative route to the piperidine ring system. While less direct for this compound itself starting from simple precursors, variations of this method can be employed. A conceptual pathway involves the reaction of a 1,5-dicarbonyl compound with a primary amine, followed by in situ reduction. For this compound, a more tailored approach would be necessary, potentially involving a precursor that already contains the benzyl moiety. A general representation of piperidine synthesis via reductive amination is shown below.
Experimental Protocol (General for Piperidine Synthesis):
To a solution of the 1,5-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane), a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise.[6][7] The reaction is typically stirred at room temperature for 12-48 hours. The reaction is then quenched, and the product is extracted with an organic solvent. Purification is achieved through standard techniques like column chromatography.
Enantioselective Synthesis
The development of enantioselective methods has been a significant advancement in the synthesis of chiral 2-substituted piperidines, including this compound. These methods are crucial for the preparation of enantiomerically pure compounds for pharmacological studies. One notable approach involves the asymmetric hydrogenation of a prochiral precursor, such as a 2-benzylpyridinium salt, using a chiral catalyst.
Experimental Protocol (Conceptual for Enantioselective Hydrogenation):
The 2-benzylpyridine is first converted to its N-benzylpyridinium salt by reacting with benzyl bromide. This salt is then subjected to asymmetric hydrogenation using a chiral iridium catalyst, such as one containing the MeO-BoQPhos ligand, under a hydrogen atmosphere.[7] The reaction is carried out in a suitable solvent system, and upon completion, the product is isolated and purified. The enantiomeric excess of the resulting this compound is determined using chiral chromatography.
Quantitative Data Summary
The following tables summarize quantitative data for various synthetic routes to this compound and related derivatives, providing a basis for comparison.
Table 1: Catalytic Hydrogenation of 2-Benzylpyridine Derivatives
| Catalyst | Substrate | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | Reference |
| PtO₂ | 2-Benzylpyridine | Acetic Acid | 50 | RT | 8 | High | [8] |
| Pd/C | 2-Benzylpyridine | Ethanol | 50 | RT | 6 | High | [8] |
| Rh/C | 4-(4-fluorobenzyl)pyridine | Methanol | 50 | 50 | - | >95 | [9] |
Table 2: Enantioselective Synthesis of 2-Arylpiperidine Derivatives
| Method | Catalyst/Reagent | Substrate | ee (%) | Yield (%) | Reference |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂/MeO-BiPhep/I₂ | 2-Benzylquinoline | up to 96 | High | [10] |
| From Chiral Lactams | (R)-Phenylglycinol | Aryl-δ-oxoacids | High | Good | [11] |
Mechanism of Action and Signaling Pathways
This compound exerts its primary pharmacological effects by interacting with monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] It acts as a reuptake inhibitor, leading to an increase in the extracellular concentrations of these neurotransmitters.
The affinity (Kᵢ) of this compound for DAT has been reported to be 6,360 nM, with a functional inhibition (IC₅₀) in the range of 3,780 to 8,800 nM.[1] Its activity at the norepinephrine transporter is reported to be comparable to that of d-amphetamine, while its effect on the serotonin transporter (SERT) is minimal.[1]
The inhibition of NET and DAT by this compound leads to a cascade of downstream signaling events within the postsynaptic neuron. The increased availability of norepinephrine and dopamine in the synapse enhances their binding to their respective G-protein coupled receptors (GPCRs).
Conclusion
This compound remains a molecule of significant interest due to its dual role as a pharmacologically active agent and a versatile synthetic intermediate. The historical progression of its synthesis from classical reduction methods to modern, highly selective catalytic processes reflects the broader advancements in organic chemistry. Understanding the nuances of these synthetic routes, as presented in this guide, is crucial for researchers in drug discovery and development. The elucidation of its mechanism of action, centered on the inhibition of norepinephrine and dopamine transporters, provides a clear rationale for its stimulant properties and a foundation for the design of novel therapeutics targeting these critical neurological pathways. This in-depth technical guide serves as a valuable resource for professionals seeking to leverage the unique properties of the this compound scaffold in their research endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. benchchem.com [benchchem.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Benzylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-benzylpiperidine, a heterocyclic amine with applications as a synthetic intermediate in pharmaceutical development.[1] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Molecular Structure and Properties
This compound consists of a piperidine ring substituted with a benzyl group at the second carbon position.[2] Its molecular formula is C₁₂H₁₇N, and it has a molecular weight of 175.27 g/mol .[3]
Spectroscopic Data
The following sections present available spectroscopic data for this compound and its isomer, 4-benzylpiperidine, for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Benzylpyridine* | CDCl₃ | A: 8.546, B: 7.559, C: 7.30, D: 7.27, E: 7.26, F: 7.217, G: 7.097, J: 4.159[4] |
| 4-Benzylpiperidine** | CDCl₃ | A: 7.26, B: 7.26, C: 7.18, D: 7.13, E: 3.022, F: 2.52, G: 2.51, J: 1.62, K: 1.148[5] |
*Note: Data for 2-Benzylpyridine, a related but different compound. ** Note: Data for 4-Benzylpiperidine, an isomer.
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1-Benzylpiperidine*** | DMSO | 138.63, 129.35, 128.19, 126.94, 77.55, 77.23, 76.91, 72.72, 64.02, 54.59, 26.08, 24.51[6] |
| 4-Benzylpiperidine** | Not Specified | Data available in public databases.[7] |
*** Note: Data for 1-Benzylpiperidine, an isomer. ** Note: Data for 4-Benzylpiperidine, an isomer.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectral Data
| Compound | Technique | Key Peaks (cm⁻¹) |
| 4-Benzylpiperidine** | Not Specified | Data available in public databases.[8] |
** Note: Data for 4-Benzylpiperidine, an isomer.
Characteristic IR absorptions for piperidine derivatives generally include N-H stretching (for secondary amines), C-H stretching of alkanes and aromatics, and C-C stretching of the aromatic ring.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key m/z values |
| This compound | GC-MS | Data available in public databases.[3] |
The fragmentation of piperidine derivatives is influenced by the stability of the resulting ions. Common fragmentation patterns involve cleavage of the bonds adjacent to the nitrogen atom and the benzyl group.[10][11]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the analyte (e.g., this compound) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
¹³C NMR: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Utilize standard pulse programs for data acquisition.
IR Spectroscopy
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
Data Acquisition:
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty sample holder or pure KBr pellet.
-
Scan the sample over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Ensure the concentration is appropriate for the instrument's sensitivity.
Data Acquisition:
-
Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
The GC will separate the components of the sample before they enter the MS.
-
The MS will ionize the sample (commonly using electron ionization - EI) and separate the resulting ions based on their mass-to-charge ratio.
Workflow and Relationships
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound and the relationship between its structural components.
Caption: A flowchart illustrating the general process from synthesis to spectroscopic analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 32838-55-4 | Benchchem [benchchem.com]
- 3. This compound | C12H17N | CID 118004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Benzylpyridine(101-82-6) 1H NMR [m.chemicalbook.com]
- 5. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Benzylpiperidine(31252-42-3) IR Spectrum [m.chemicalbook.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to the Synthesis of Alkaloids Utilizing a 2-Benzylpiperidine Core
Abstract
The 2-benzylpiperidine scaffold is a privileged structural motif integral to a multitude of natural alkaloids and pharmaceutically active compounds.[1] Its presence is often critical for conferring specific biological activities, ranging from stimulant effects to potent antinociceptive properties.[2][3] The stereochemistry at the C2 position of the piperidine ring is frequently a decisive factor in a molecule's therapeutic efficacy, making enantioselective synthesis a paramount objective for medicinal chemists and drug developers.[1] This technical guide provides an in-depth overview of modern synthetic strategies for constructing the this compound core, detailed experimental protocols for key methodologies, and a comparative analysis of their efficiencies. The focus is on asymmetric techniques that afford precise stereochemical control, which is essential for the development of novel therapeutics.
Introduction: The Significance of the this compound Scaffold
Piperidine and its derivatives are among the most vital heterocyclic fragments in drug design, appearing in numerous classes of pharmaceuticals and natural alkaloids.[4] The this compound unit, specifically, serves as a crucial synthetic intermediate and a core component of various bioactive molecules.[2] While this compound itself has stimulant properties, acting as a dopamine reuptake inhibitor, its primary utility lies in its role as a versatile precursor for more complex chemical entities.[2]
Derivatives built upon this scaffold have shown significant promise in drug discovery. For instance, α-keto-2-benzylpiperidine and its analogues are substantially more potent dopamine reuptake inhibitors.[2][5] Furthermore, recent research has explored this compound derivatives as dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands, which exhibit strong antinociceptive effects with a reduced side-effect profile compared to traditional opioids.[3] The structural flexibility and three-dimensional nature of the N-benzyl piperidine motif are frequently leveraged by medicinal chemists to optimize efficacy, stereochemistry, and the physicochemical properties of drug candidates.[6]
This guide focuses on the key asymmetric strategies employed to synthesize chiral 2-substituted piperidines, with a specific emphasis on the benzyl substitution pattern that is foundational to a range of complex alkaloids and their analogues.
Core Asymmetric Synthetic Strategies
The enantioselective synthesis of the this compound core is a central challenge in alkaloid synthesis. Several robust strategies have been developed to achieve high stereocontrol.
2.1 Asymmetric Hydrogenation of Pyridinium Salts This method involves the enantioselective reduction of a 2-substituted pyridine or, more commonly, a pyridinium salt precursor. The use of chiral catalysts, typically based on iridium or rhodium complexes with chiral phosphine ligands, allows for the highly selective formation of one enantiomer. This approach is powerful for creating the chiral center at the C2 position with high efficiency.[1]
2.2 Chiral Auxiliary-Mediated Synthesis This strategy employs a chiral auxiliary that is covalently attached to an acyclic precursor. The auxiliary directs the stereochemical outcome of a key bond-forming reaction, such as the addition of a Grignard reagent to an imine. Following the key reaction, a cyclization step forms the piperidine ring. The diastereomers are then separated, and the auxiliary is cleaved to yield the desired enantiomerically pure product.[1] A common and effective auxiliary is the (R)-N-(tert-butylsulfinyl) group.
2.3 Biomimetic Organocatalytic Synthesis Mimicking biosynthetic pathways, this approach uses small, chiral organic molecules as catalysts.[1] Reactions such as the aza-Diels-Alder or Mannich reaction can be rendered highly enantioselective. For instance, a chiral amine catalyst like (S)-proline can facilitate the stereocontrolled formation of the piperidine ring from acyclic precursors, providing a direct and often metal-free route to the target scaffold.[1]
Quantitative Data on Synthetic Methodologies
The efficiency of different synthetic strategies can be compared based on key performance metrics such as chemical yield and enantiomeric excess (ee). The following table summarizes quantitative data for representative asymmetric syntheses that produce the 2-substituted piperidine core.
| Strategy | Target/Derivative | Catalyst/Auxiliary | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | (R)-N-benzyl-2-phenylpiperidine | [Ir(cod)Cl]₂ / (R)-MeO-BoQPhos | THF/MeOH | 60 | 12 | High | >95 | [1] |
| Chiral Auxiliary-Mediated | (R)-2-phenylpiperidine | (R)-N-(tert-butylsulfinyl)imine | THF | -78 to RT | 12 | Good | >98 (dr) | [1] |
| Organocatalytic Aza-Diels-Alder | 2-Substituted Piperidine | (S)-Proline Derivative | Benzonitrile | RT | 24 | Moderate | High | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key synthetic strategies discussed.
Protocol 1: Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt
Objective: To synthesize an enantiomerically enriched 2-substituted piperidine derivative via the catalytic hydrogenation of a pyridinium salt precursor.[1]
Materials:
-
N-benzyl-2-phenylpyridinium bromide
-
[Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)
-
(R)-MeO-BoQPhos (Chiral phosphine ligand)
-
Tetrabutylammonium iodide (TBAI)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(cod)Cl]₂ and (R)-MeO-BoQPhos to a reaction vial. Add anhydrous, degassed THF (1 mL) and stir the mixture at room temperature for 30 minutes to pre-form the active catalyst.[1]
-
Substrate Preparation: In a separate vial, dissolve N-benzyl-2-phenylpyridinium bromide (0.5 mmol), TBAI (0.1 mmol), and K₂CO₃ (1.0 mmol) in a mixture of anhydrous THF (2 mL) and MeOH (0.5 mL).[1]
-
Reaction Setup: Transfer the substrate solution to the vial containing the prepared catalyst solution.
-
Hydrogenation: Place the reaction vial inside a high-pressure autoclave. Purge the autoclave with hydrogen gas three times to remove air, and then pressurize the vessel to 50 atm of H₂.[1]
-
Reaction Execution: Stir the reaction mixture vigorously at 60 °C for 12 hours.
-
Workup: After 12 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Chiral Auxiliary-Mediated Synthesis and Cyclization
Objective: To synthesize a chiral 2-substituted piperidine using a sulfinyl chiral auxiliary to direct a diastereoselective Grignard addition followed by intramolecular cyclization.[1]
Materials:
-
(R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine
-
Phenylmagnesium bromide (PhMgBr), solution in THF
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in methanol
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine (1.0 mmol) in anhydrous THF (10 mL).[1]
-
Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add phenylmagnesium bromide (1.2 mmol, 1.2 equiv) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 3 hours.[1]
-
Warming: Allow the reaction to warm slowly to room temperature and continue stirring for an additional 1 hour.
-
Cyclization: Add solid potassium tert-butoxide (2.0 mmol, 2.0 equiv) in one portion. Stir the resulting mixture at room temperature for 8 hours to facilitate the intramolecular cyclization.[1]
-
Quenching and Extraction: Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel.
-
Auxiliary Removal: The sulfinyl auxiliary can be cleaved by treating the purified product with a solution of HCl in methanol to yield the final piperidine hydrochloride salt.
Protocol 3: Biomimetic Organocatalytic Aza-Diels-Alder Reaction
Objective: To construct the piperidine ring enantioselectively using an organocatalyzed aza-Diels-Alder reaction.[1]
Materials:
-
Aldehyde precursor (e.g., cinnamaldehyde derivative)
-
Amine precursor (e.g., protected aminodiene)
-
(S)-Proline or a derivative thereof (20 mol%)
-
Benzonitrile, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Dissolution: In a dry reaction flask under an inert atmosphere, dissolve the (S)-proline-derived catalyst (0.2 mmol) in anhydrous benzonitrile (2 mL).
-
Reaction Initiation: To the catalyst solution, add the aldehyde precursor (1.0 mmol). Stir for 10 minutes. Then, add a solution of the amine precursor (1.2 mmol) in anhydrous benzonitrile (3 mL) dropwise over 30 minutes.[1]
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution (10 mL).[1]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[1]
-
Purification and Analysis: Filter the solution and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 2-substituted piperidine. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations of Synthetic Pathways and Workflows
The following diagrams illustrate the relationships between the synthetic strategies and the procedural flow of key experiments.
Caption: Overview of major asymmetric routes to 2-substituted piperidines.
Caption: Workflow for the asymmetric hydrogenation of a pyridinium salt.
Caption: Logical flow of a chiral auxiliary-based synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikiwand [wikiwand.com]
- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of Substituted 2-Benzylpiperidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for a wide array of biologically active compounds.[1] Its inherent structural features, including a basic nitrogen atom and an aromatic ring connected by a flexible linker, allow for versatile interactions with various biological targets. This has led to the development of derivatives with a broad spectrum of pharmacological activities, ranging from central nervous system (CNS) modulation to anticancer effects. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of substituted 2-benzylpiperidines, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Biological Activities and Pharmacological Targets
Substituted 2-benzylpiperidines have been extensively investigated for their potential to modulate several key biological targets, leading to a range of therapeutic applications. The primary areas of activity include cholinesterase inhibition for Alzheimer's disease, modulation of sigma and opioid receptors for pain and neuroprotection, and inhibition of monoamine transporters for CNS stimulation and antidepressant effects.
A significant body of research on this compound derivatives has centered on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3][4][5][6] The cholinergic hypothesis of Alzheimer's disease (AD) posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[2] Inhibiting AChE and BChE, the enzymes responsible for ACh degradation, increases its availability in the synaptic cleft, offering symptomatic relief.[2][7]
Many N-benzylpiperidine derivatives have been designed based on the structure of the well-known AChE inhibitor, donepezil.[3][7] These compounds often act as dual-binding site inhibitors, interacting with both the Catalytic Active Site (CAS) at the bottom of a deep gorge in the enzyme and the Peripheral Anionic Site (PAS) at its entrance.[2] This dual inhibition is significant because the PAS is also implicated in the aggregation of amyloid-β (Aβ) peptides, a hallmark of AD pathology.[7][8]
Quantitative Data on Cholinesterase Inhibition:
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |
| 15b | 2-methylbenzyl on piperidine nitrogen | eeAChE | 0.39 ± 0.11 | [2] |
| huAChE | 1.49 ± 0.43 | [2] | ||
| huBChE | 1.33 ± 0.55 | [2] | ||
| 15j | 4-bromobenzyl on piperidine nitrogen | eqBChE | 0.16 ± 0.04 | [2] |
| huAChE | 1.25 ± 0.48 | [2] | ||
| huBChE | 0.66 ± 0.22 | [2] | ||
| 19 | 1-benzoylpiperidine derivative | AChE | 5.10 ± 0.24 | [9] |
| BuChE | 26.78 ± 0.81 | [9] | ||
| 4a | N-benzylpiperidine derivative | AChE | 2.08 ± 0.16 | [3] |
| BuChE | 7.41 ± 0.44 | [3] | ||
| d5 | N-benzylpiperidine derivative | AChE | 6.89 | [4] |
| HDAC | 0.17 | [4] | ||
| d10 | N-benzylpiperidine derivative | AChE | 3.22 | [4] |
| HDAC | 0.45 | [4] | ||
| 28 | N-benzylpiperidine carboxamide | AChE | 0.41 ± 1.25 | [6] |
| 20 | N-benzylpiperidine carboxamide | AChE | 5.94 ± 1.08 | [6] |
eeAChE: Electric eel AChE; eqBChE: Equine serum BChE; huAChE: Human AChE; huBChE: Human BChE; HDAC: Histone Deacetylase.
Structure-Activity Relationship (SAR) for Cholinesterase Inhibition:
-
Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring significantly impact activity. For instance, methyl substitution at the ortho- or meta-position (e.g., 15b) maintains or improves activity compared to the unsubstituted analog, while para-substitution can reduce it.[2] Halogen substituents also influence potency, with an observed trend of -Br > -Cl > -F, potentially due to the ability of bromine and chlorine to form halogen bonds with amino acid residues in the enzyme's active site.[2]
-
Linker Modification: The linker connecting the piperidine and the aromatic moiety is crucial. Replacing an ester linker with a more metabolically stable amide linker has been a successful strategy in developing potent inhibitors.[6]
-
Piperidine Moiety: The N-benzylpiperidine fragment is a key pharmacophoric element that interacts with the CAS of AChE, often through π-π stacking with residues like Trp86.[2]
Substituted benzylpiperidines have emerged as potent ligands for sigma receptors (σ1 and σ2).[10] The σ1 receptor, in particular, is a unique intracellular chaperone protein implicated in various cellular functions and is a promising target for treating neuropathic pain and neurodegenerative diseases.[11][12] Dual-acting ligands that target both μ-opioid receptors (MOR) and σ1 receptors have shown potential for potent antinociceptive effects with a reduced side-effect profile compared to traditional opioids.[11][13]
Quantitative Data on Sigma Receptor Binding:
| Compound ID | Target | Ki (nM) | Selectivity (σ2/σ1) | Reference |
| 52 | MOR | 56.4 | - | [11][13] |
| σ1R | 11.0 | - | [11][13] | |
| BFP | σ1R | 10.9 ± 3.44 | 13.1 | [10] |
| 15 | σ1R | 1.6 | 886 | [12] |
| 24 | σ1R | - | 423 | [12] |
MOR: μ-opioid receptor; σ1R: Sigma-1 receptor.
The parent compound, this compound, exhibits stimulant properties by acting as a monoamine reuptake inhibitor, though it is significantly less potent than compounds like methylphenidate.[14] It shows affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[14] This activity profile suggests potential applications in conditions like ADHD and depression. Derivatives have been synthesized to enhance potency and selectivity for these transporters.
Quantitative Data on Monoamine Transporter Binding:
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| This compound | DAT | 6,360 | 3,780 - 8,800 | [14] |
| NET | - | - (36% inhibition at 10 µM) | [14] | |
| SERT | - | - (22% inhibition at 10 µM) | [14] | |
| 21 | SERT | Low µM range | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the evaluation of 2-benzylpiperidines.
This spectrophotometric method is widely used to determine AChE and BChE inhibitory activity.[2][5]
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) or butyrylthiocholine (BTCI) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured colorimetrically at 412 nm. The rate of color production is proportional to the enzyme's activity.
Materials:
-
AChE (from electric eel) or BChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (substituted 2-benzylpiperidines)
-
Reference inhibitor (e.g., Donepezil, Tacrine)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate solvents (typically buffer or DMSO).
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the AChE or BChE solution and pre-incubate the mixture for 15 minutes at 37 °C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Run parallel experiments for a control (no inhibitor) and a blank (no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) using non-linear regression analysis.
This technique is used to determine the affinity (Ki) of a compound for a specific receptor, such as the sigma or opioid receptors.[11][12]
Principle: The assay measures the ability of a test compound (unlabeled ligand) to compete with a known high-affinity radiolabeled ligand (e.g., [³H]-pentazocine for σ1 receptors) for binding to the target receptor in a tissue homogenate or cell membrane preparation.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]-pentazocine).
-
Unlabeled test compounds.
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., haloperidol).
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare dilutions of the test compounds over a range of concentrations.
-
In reaction tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and either buffer, the test compound, or the non-specific binding control.
-
Incubate the mixture for a defined period at a specific temperature (e.g., 60 minutes at 37°C) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This test is used to evaluate spatial learning and memory in animal models, often used to assess the efficacy of compounds for treating cognitive deficits in AD.[2]
Principle: A rodent is placed in a large circular pool of opaque water and must learn to find a hidden escape platform using spatial cues from the surrounding environment.
Procedure:
-
Acquisition Phase (Training): For several consecutive days, the animal (e.g., a mouse or rat) is given multiple trials to find the hidden platform. The starting position is varied for each trial. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Drug Administration: The test compound (e.g., 15b or 15j) or vehicle is administered to the animals before the training trials, often after inducing a cognitive deficit with a substance like scopolamine.
-
Probe Trial: After the training days, the platform is removed from the pool. The animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform used to be) is measured.
-
Data Analysis: Animals with improved memory will spend significantly more time in the target quadrant during the probe trial and show a shorter escape latency during training compared to the control group.
Visualizations of Pathways and Workflows
The synthesis of N-substituted 2-benzylpiperidines often involves the N-alkylation of a piperidine ring with a substituted benzyl halide. This is a fundamental reaction in creating a library of derivatives for SAR studies.[1]
Caption: General N-alkylation scheme for synthesizing this compound derivatives.
Effective this compound-based inhibitors often span the active site gorge of AChE, interacting with both the CAS and PAS. This dual engagement enhances inhibitory potency and can interfere with Aβ aggregation.
References
- 1. This compound | 32838-55-4 | Benchchem [benchchem.com]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurology.org [neurology.org]
- 9. mdpi.com [mdpi.com]
- 10. Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands [inis.iaea.org]
- 11. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iasp-pain.org [iasp-pain.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
The Pivotal Role of 2-Benzylpiperidine Derivatives in Central Nervous System Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-benzylpiperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of this compound derivatives, with a focus on their roles in Alzheimer's disease, epilepsy, and as modulators of key CNS targets such as cholinesterases, sigma receptors, and dopamine transporters.
Core Applications in CNS Research
This compound derivatives have been extensively investigated for their therapeutic potential in several key areas of CNS research:
-
Alzheimer's Disease and Cognitive Enhancement: A primary focus has been the development of these derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, these compounds increase acetylcholine levels in the brain, a key strategy in managing the symptoms of Alzheimer's disease.[1][2]
-
Anticonvulsant Activity: Several this compound derivatives have shown potent anticonvulsant effects in preclinical models of epilepsy, such as the pentylenetetrazol (PTZ)-induced seizure model.[3]
-
Sigma Receptor Modulation: These compounds have been identified as high-affinity ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of CNS processes, including pain, neuroprotection, and psychiatric disorders. Their ability to modulate these receptors opens avenues for the treatment of neuropathic pain and other neurological conditions.
-
Dopamine Transporter (DAT) Inhibition: The this compound core is a key structural feature of compounds that bind to and inhibit the dopamine transporter, playing a role in the regulation of dopamine levels in the brain. This has implications for the treatment of conditions like ADHD and depression.
Quantitative Data Summary
The following tables summarize the quantitative data for various this compound derivatives, categorized by their biological activity.
Table 1: Cholinesterase Inhibitory Activity
| Compound | Target | IC50 (µM) | Source |
| 15b | eeAChE | 0.39 ± 0.11 | [1][2] |
| 15j | eqBChE | 0.16 ± 0.04 | [1][2] |
| d5 | HDAC | 0.17 | [4] |
| d5 | AChE | 6.89 | [4] |
| d10 | HDAC | 0.45 | [4] |
| d10 | AChE | 3.22 | [4] |
| 19 | AChE | 5.10 ± 0.24 | [5] |
| 19 | BuChE | 26.78 ± 0.81 | [5] |
eeAChE: Electric eel acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; HDAC: Histone deacetylase
Table 2: Anticonvulsant Activity
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Source |
| 18 | Mouse (MES) | i.p. | 8.3 | [6] |
| 19 | Mouse (MES) | i.p. | 17.3 | [6] |
| (R)-18 | Mouse (MES) | i.p. | 4.5 | [6] |
| 18 | Rat (MES) | p.o. | 3.9 | [6] |
| 19 | Rat (MES) | p.o. | 19 | [6] |
MES: Maximal electroshock seizure test; i.p.: Intraperitoneal; p.o.: Oral
Table 3: Sigma Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Source |
| 52 | MOR | 56.4 | [7] |
| 52 | σ1R | 11.0 | [7] |
MOR: Mu-opioid receptor; σ1R: Sigma-1 receptor
Table 4: Dopamine Transporter (DAT) Binding Affinity
| Compound | Target | IC50 (nM) | Selectivity (SERT/DAT) | Source |
| 5a (R=F) | DAT | 17.2 | 112 | [8] |
| 11b (R=NO2) | DAT | 16.4 | 108 | [8] |
| 13b | DAT | 13.8 | - | [8] |
SERT: Serotonin transporter
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BuChE.[9][10][11][12]
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at 412 nm.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
AChE or BuChE enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
DTNB solution
-
Test compound solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 25 µL of the test compound solution (or buffer for control).
-
Add 50 µL of the enzyme solution (AChE or BuChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI) to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
In Vivo Scopolamine-Induced Memory Impairment Model
This model is used to evaluate the potential of compounds to reverse cognitive deficits, a key feature of Alzheimer's disease.[1][6][13][14][15]
Principle: Scopolamine, a muscarinic receptor antagonist, induces a temporary state of amnesia in rodents, mimicking the cholinergic deficit observed in Alzheimer's disease. The ability of a test compound to prevent or reverse this amnesia is assessed using behavioral tests like the Morris water maze or T-maze.
Materials:
-
Male C57BL/6 mice or Wistar rats
-
Scopolamine hydrobromide
-
Test compound
-
Vehicle (e.g., saline, DMSO)
-
Behavioral testing apparatus (e.g., Morris water maze, T-maze)
Procedure:
-
Acclimatize the animals to the housing and handling conditions for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, scopolamine control, and test compound-treated groups.
-
Administer the test compound or vehicle to the respective groups (e.g., intraperitoneally or orally) at a predetermined time before the scopolamine injection.
-
After the appropriate pre-treatment time, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control group.
-
After a short interval (e.g., 30 minutes), begin the behavioral testing to assess learning and memory.
-
In the Morris water maze, measure the escape latency (time to find the hidden platform) and the time spent in the target quadrant during a probe trial.
-
In the T-maze, measure the percentage of spontaneous alternations.
-
Analyze the data to determine if the test compound significantly improves the performance of the scopolamine-treated animals compared to the scopolamine control group.
In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model
This is a widely used screening model for anticonvulsant drugs.[3][16][17][18][19]
Principle: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures in rodents. The ability of a test compound to delay the onset or reduce the severity of these seizures is a measure of its anticonvulsant activity.
Materials:
-
Male Swiss albino mice or Sprague-Dawley rats
-
Pentylenetetrazol (PTZ)
-
Test compound
-
Vehicle
-
Observation chambers
Procedure:
-
Acclimatize the animals for at least one week.
-
Divide the animals into control and test groups.
-
Administer the test compound or vehicle to the respective groups at a specific time before the PTZ injection.
-
Inject PTZ (e.g., 60-80 mg/kg, i.p. or s.c.) to induce seizures.
-
Immediately place each animal in an individual observation chamber and record the latency to the first seizure (e.g., myoclonic jerk, generalized clonus) and the incidence and duration of tonic-clonic seizures for a period of 30 minutes.
-
The percentage of animals protected from seizures in the test groups is calculated and compared to the control group. The ED50 (the dose that protects 50% of the animals from seizures) can also be determined.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for the investigation of this compound derivatives.
Caption: Cholinergic signaling pathway and its modulation by this compound derivatives.
Caption: Modulation of sigma-1 receptor signaling by this compound derivatives.
References
- 1. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. japsonline.com [japsonline.com]
- 13. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. mdpi.com [mdpi.com]
- 19. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
Solvatochromism of 2-Benzylpiperidine and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Solvatochromism
Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved is changed. This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule. The absorption or emission spectrum of a compound, specifically the position of the maximum absorption (λmax) or emission, can shift to a longer wavelength (a bathochromic or red shift) or a shorter wavelength (a hypsochromic or blue shift) with increasing solvent polarity.
-
Positive Solvatochromism: A bathochromic shift with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state, leading to greater stabilization of the excited state in a polar solvent.
-
Negative Solvatochromism: A hypsochromic shift with increasing solvent polarity. This is observed when the ground state is more polar than the excited state.
The 2-benzylpiperidine scaffold, a key structural motif in many biologically active compounds, possesses both a polar amine group and a nonpolar aromatic ring, making it a candidate for exhibiting solvatochromic properties. The nitrogen atom's lone pair of electrons and the π-electron system of the benzyl group can lead to intramolecular charge transfer (ICT) transitions, which are often sensitive to the solvent environment.
Synthesis of this compound and its Analogues
The synthesis of this compound and its derivatives is well-established in the literature, primarily due to their utility as intermediates in the preparation of various pharmaceuticals. The following provides a general overview of common synthetic routes.
2.1. Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 2-benzylpyridine.
Experimental Protocol: Hydrogenation of 2-Benzylpyridine
-
Reaction Setup: A solution of 2-benzylpyridine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is placed in a high-pressure reaction vessel.
-
Catalyst Addition: A hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added to the mixture.
-
Hydrogenation: The vessel is sealed and pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is then stirred vigorously at a specified temperature (e.g., room temperature to 50 °C) for a period of 12-24 hours, or until hydrogen uptake ceases.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.
2.2. Synthesis of this compound Analogues
Analogues of this compound can be synthesized by modifying the starting materials or by further derivatization of the this compound core. For example, substituted benzylpyridines can be used as precursors to introduce functional groups on the aromatic ring. N-alkylation or N-acylation of the piperidine nitrogen allows for the introduction of various substituents at that position.
Experimental Investigation of Solvatochromism
While specific data for this compound is lacking, the following experimental protocol, adapted from studies on other piperidine-containing solvatochromic dyes, provides a robust methodology for investigating the solvatochromic behavior of this compound and its analogues.
3.1. Materials and Instrumentation
-
Solvents: A range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water) of spectroscopic grade.
-
Compound: Purified this compound or its analogue.
-
Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer.
3.2. Sample Preparation
-
Stock Solution: Prepare a stock solution of the compound of interest in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.
-
Working Solutions: For each solvent to be tested, prepare a dilute solution (e.g., 10 µM) by adding a small aliquot of the stock solution to the solvent in a cuvette. Ensure the final concentration is low enough to be within the linear range of the spectrophotometer.
3.3. Spectroscopic Measurements
-
UV-Visible Absorption Spectroscopy:
-
Record the absorption spectrum of the compound in each solvent over a relevant wavelength range (e.g., 200-400 nm for this compound).
-
Determine the wavelength of maximum absorption (λmax) for each spectrum.
-
-
Fluorescence Spectroscopy:
-
If the compound is fluorescent, record the emission spectrum in each solvent. The excitation wavelength should be set at the λmax determined from the absorption spectrum.
-
Determine the wavelength of maximum emission (λem) for each spectrum.
-
3.4. Data Analysis
The collected data should be tabulated to facilitate comparison. The relationship between the spectral shifts and solvent polarity can be analyzed using various solvent polarity scales, such as the Reichardt's ET(30) scale or the Kamlet-Taft parameters.
Table 1: Hypothetical Solvatochromic Data for a this compound Analogue
| Solvent | Dielectric Constant (ε) | λmax (abs) (nm) | λmax (em) (nm) | Stokes Shift (cm⁻¹) |
| Hexane | 1.88 | 260 | 310 | 5988 |
| Toluene | 2.38 | 262 | 315 | 6211 |
| Dichloromethane | 8.93 | 265 | 325 | 7143 |
| Acetone | 20.7 | 268 | 335 | 7937 |
| Acetonitrile | 37.5 | 270 | 340 | 8264 |
| Ethanol | 24.5 | 272 | 345 | 8584 |
| Methanol | 32.7 | 273 | 350 | 8911 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Visualizing Solvatochromism and Experimental Workflow
To better understand the underlying principles and the practical steps involved in a solvatochromism study, the following diagrams are provided.
Methodological & Application
Enantioselective Synthesis of (S)-2-Benzylpiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Benzylpiperidine is a valuable chiral building block in medicinal chemistry, forming the core scaffold of various biologically active compounds. Its stereochemistry is often crucial for therapeutic efficacy and target specificity. This document provides detailed application notes and experimental protocols for two prominent enantioselective methods for the synthesis of (S)-2-Benzylpiperidine: Iridium-catalyzed Asymmetric Hydrogenation and Chiral Auxiliary-mediated Diastereoselective Addition.
Comparison of Synthetic Strategies
The choice of synthetic route to (S)-2-Benzylpiperidine depends on factors such as substrate availability, desired enantiopurity, and scalability. Below is a summary of the two methods detailed in this document.
| Strategy | Key Features | Catalyst/Auxiliary | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) |
| Asymmetric Hydrogenation | Direct, atom-economical approach from a pyridinium salt precursor. | [Ir(COD)Cl]₂ / (R)-MeO-BoQPhos | High | 80 |
| Chiral Auxiliary-Mediated Synthesis | Substrate-controlled diastereoselective addition of a Grignard reagent. | (R)-N-tert-butanesulfinamide | High | >95 (as diastereomeric excess) |
Method 1: Iridium-Catalyzed Asymmetric Hydrogenation
This method involves the enantioselective hydrogenation of a 2-benzyl-N-benzylpyridinium bromide precursor using a chiral iridium catalyst. The (R)-MeO-BoQPhos ligand is crucial for inducing the desired (S)-stereochemistry in the product.[1]
Experimental Workflow
Caption: Workflow for the asymmetric hydrogenation of 2-benzyl-N-benzylpyridinium bromide.
Protocol
Materials:
-
2-Benzyl-N-benzylpyridinium bromide
-
[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)
-
(R)-MeO-BoQPhos
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Methanol (MeOH), anhydrous and degassed
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium iodide (TBAI)
-
Hydrogen gas (H₂)
-
Celite
-
Silica gel for column chromatography
-
Standard laboratory glassware and high-pressure autoclave
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and (R)-MeO-BoQPhos (0.011 mmol, 2.2 mol%).[2] Anhydrous, degassed THF (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.[2]
-
Reaction Setup: In a separate vial, dissolve 2-benzyl-N-benzylpyridinium bromide (0.5 mmol), TBAI (0.1 mmol), and K₂CO₃ (1.0 mmol) in a mixture of anhydrous, degassed THF (2 mL) and MeOH (0.5 mL).[2]
-
Hydrogenation: Transfer the substrate solution to the catalyst solution. Place the reaction vial in a high-pressure autoclave. The autoclave is then purged with hydrogen gas three times before being pressurized to 50 atm of H₂.[2]
-
Reaction: The reaction mixture is stirred at 60 °C for 12 hours.[2]
-
Workup: After cooling to room temperature, the pressure is carefully released. The reaction mixture is filtered through a short pad of Celite, and the filtrate is concentrated under reduced pressure.[2]
-
Purification: The residue is purified by silica gel column chromatography to yield (S)-N-benzyl-2-benzylpiperidine.
-
Deprotection (Optional): The N-benzyl protecting group can be removed by standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol) to afford (S)-2-benzylpiperidine.
Method 2: Chiral Auxiliary-Mediated Diastereoselective Addition
This approach utilizes a chiral N-tert-butanesulfinyl imine as a substrate for the diastereoselective addition of a benzyl Grignard reagent. The chiral auxiliary directs the stereochemical outcome of the addition, and its subsequent removal yields the desired enantiomer of this compound.
Experimental Workflow
Caption: Logical flow of the chiral auxiliary-based synthesis of (S)-2-benzylpiperidine.
Protocol
Materials:
-
(R)-N-(tert-Butylsulfinyl)-5-chloropentan-1-imine
-
Benzylmagnesium bromide (in a suitable ether solvent)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium tert-butoxide (K-OtBu)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in methanol
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Diastereoselective Addition: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine (1.0 mmol) in anhydrous THF (10 mL).[2] Cool the solution to -78 °C using a dry ice/acetone bath.[2] Add benzylmagnesium bromide (1.2 mmol, 1.2 equiv) dropwise.[2] Stir the reaction at -78 °C for 3 hours.[2]
-
Warm-up: Allow the reaction mixture to warm to room temperature and stir for an additional hour.[2]
-
Cyclization: Add potassium tert-butoxide (2.0 mmol, 2.0 equiv) to the reaction mixture and stir at room temperature for 8 hours to effect cyclization.[2]
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).[2] Extract the aqueous layer with ethyl acetate (3 x 15 mL).[2] Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[2] Concentrate the solution under reduced pressure.[2]
-
Purification: Purify the crude product by silica gel column chromatography to afford N-(tert-butylsulfinyl)-(S)-2-benzylpiperidine.
-
Auxiliary Removal: The N-tert-butylsulfinyl auxiliary can be removed by treatment with a solution of HCl in methanol to yield (S)-2-benzylpiperidine hydrochloride, which can be neutralized to the free base.
Characterization
The enantiomeric excess of the final product, (S)-2-Benzylpiperidine, should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Handle organometallic reagents and hydrides with extreme care as they are reactive with air and moisture.
-
High-pressure reactions should only be performed by trained personnel using appropriate equipment.
References
Application Notes and Protocols: Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective hydrogenation of N-heteroarenes is a cornerstone of modern synthetic chemistry, providing access to chiral saturated heterocycles that are prevalent scaffolds in pharmaceuticals and natural products.[1][2] Chiral piperidines, in particular, are critical building blocks in the development of new therapeutics.[3] However, the direct asymmetric hydrogenation of pyridines presents significant challenges due to the aromaticity of the ring and the tendency of both the substrate and the saturated piperidine product to coordinate to and deactivate the metal catalyst.[4][5]
A robust and widely adopted strategy to overcome these hurdles is the activation of the pyridine ring by conversion to a pyridinium salt.[4][6] This approach enhances the substrate's reactivity by lowering the resonance stabilization energy and prevents catalyst inhibition by the nitrogen lone pair.[5][7] This document provides detailed application notes and experimental protocols for the asymmetric hydrogenation of 2-substituted pyridinium salts, focusing on iridium and rhodium-based catalytic systems, which have demonstrated high efficacy and enantioselectivity.[4][8]
Core Concepts and Strategy
The fundamental strategy involves a two-step process: the quaternization of a 2-substituted pyridine to form a pyridinium salt, followed by the asymmetric hydrogenation of this salt using a chiral transition metal catalyst. The most common activating group is a benzyl group, which can be readily removed post-hydrogenation.[4][6]
The key advantages of this pyridinium salt strategy are:
-
Enhanced Reactivity: Quaternization disrupts the aromaticity, making the ring more susceptible to reduction.[7]
-
Prevention of Catalyst Deactivation: The nitrogen lone pair in the pyridinium salt is engaged in a covalent bond, preventing it from coordinating to the metal center of the catalyst.[4]
-
In Situ Product Protection: The resulting piperidine is often formed as its hydrohalide salt, which has a reduced coordination ability, further preventing catalyst inhibition.[4]
Logical Workflow for Asymmetric Hydrogenation
Caption: Experimental workflow from substrate synthesis to final analysis.
Data Presentation: Catalyst Performance
The choice of catalyst, specifically the chiral ligand, is paramount for achieving high enantioselectivity. Iridium-based catalysts are particularly effective for a wide range of 2-substituted pyridinium salts.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium Bromide
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Pressure (psi) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | (R)-SynPhos | 1 | 600 | 28 | 93 | 92 | [4] |
| 2 | (R)-Segphos | 1 | 600 | 40 | - | 84 | [9] |
| 3 | MeO-BoQPhos | 1 | 600 | 40 | 92 | >99 | [9][10] |
| 4 | (S)-MeO-Biphep | 1 | 870 | 30 | 99 | 93 | [4] |
Conditions unless noted: Substrate (0.25 mmol), [{Ir(cod)Cl}2] (1 mol%), Ligand (2.2 mol%), in PhMe/CH2Cl2 for 20-24h.
Table 2: Substrate Scope for Iridium-Catalyzed Hydrogenation with (R)-SynPhos
| Entry | 2-Substituent (R) | Yield (%) | ee (%) |
| 1 | Phenyl | 93 | 92 |
| 2 | 4-Methoxyphenyl | 99 | 92 |
| 3 | 4-(Trifluoromethyl)phenyl | 96 | 93 |
| 4 | 2-Methylphenyl | 82 | 78 |
| 5 | 2-Naphthyl | 95 | 92 |
| 6 | Isopropyl | 60 | 65 |
| 7 | Methyl | 75 | 55 |
Reaction Conditions: N-benzyl-2-R-pyridinium bromide (0.25 mmol), [{Ir(cod)Cl}2] (1 mol%), (R)-SynPhos (2.2 mol%), H2 (600 psi), PhMe/CH2Cl2 (1:1), 28°C, 24 h. Data sourced from Zhou et al. (2012).[4][6]
Table 3: Substrate Scope for Iridium-Catalyzed Hydrogenation with MeO-BoQPhos
| Entry | 2-Substituent (R) | Yield (%) | er |
| 1 | Phenoxathiinyl | 92 | 99.3:0.7 |
| 2 | Benzothiophenyl | 89 | 96.6:3.4 |
| 3 | Thiophenyl | 91 | 96.4:3.6 |
| 4 | Benzofuranyl | 88 | 90.3:9.7 |
| 5 | o-Methoxyphenyl | 91 | 93.7:6.3 |
Reaction Conditions: N-benzyl-2-R-pyridinium salt, [Ir(COD)Cl]2 (1 mol%), MeO-BoQPhos (3 mol%), H2 (600 psi), 40 °C, 24 h. Data sourced from Kozlowski et al. (2018).[9][10]
Experimental Protocols
Safety Precaution: High-pressure hydrogenation reactions should only be performed by trained personnel using appropriate safety equipment (blast shields, pressure-rated autoclaves) in a well-ventilated fume hood.
Protocol 1: Synthesis of N-Benzyl-2-phenylpyridinium Bromide
This protocol is a general procedure for the quaternization of 2-substituted pyridines.
Materials:
-
2-Phenylpyridine
-
Benzyl bromide
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-phenylpyridine (1.0 eq).
-
Dissolve the pyridine in anhydrous toluene (approx. 0.2 M concentration).
-
Add benzyl bromide (1.1 eq) to the solution via syringe.
-
Heat the reaction mixture to reflux (approx. 110°C) and stir for 12-24 hours. A precipitate will form as the reaction progresses.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold toluene or diethyl ether to remove any unreacted starting materials.
-
Dry the resulting N-benzyl-2-phenylpyridinium bromide salt under vacuum. The product is typically used without further purification.
Protocol 2: General Procedure for Asymmetric Hydrogenation
This protocol is based on the highly efficient iridium-catalyzed system reported by Zhou and coworkers.[4]
Materials:
-
N-Benzyl-2-substituted pyridinium bromide (substrate)
-
[{Ir(cod)Cl}2] (Iridium catalyst precursor)
-
(R)-SynPhos (or other suitable chiral ligand)
-
Toluene/Dichloromethane (1:1 v/v), anhydrous
-
Stainless steel autoclave with a glass insert and magnetic stirring
-
Inert-atmosphere glovebox
Procedure:
-
Catalyst Pre-formation (in a glovebox): a. In a small vial, add [{Ir(cod)Cl}2] (0.0025 mmol, 1 mol%). b. Add the chiral ligand (R)-SynPhos (0.0055 mmol, 2.2 mol%). c. Add 1.0 mL of anhydrous toluene/CH2Cl2 (1:1) solvent mixture. d. Stir the resulting solution at room temperature for 20-30 minutes. The color will typically change, indicating complex formation.
-
Reaction Setup: a. In the glass insert for the autoclave, place the 2-substituted pyridinium salt (0.25 mmol). b. Transfer the glass insert into the stainless steel autoclave. c. Using a syringe, transfer the pre-formed catalyst solution from the vial to the autoclave containing the substrate. d. Seal the autoclave securely.
-
Hydrogenation: a. Remove the autoclave from the glovebox. b. Purge the autoclave several times with H2 gas. c. Pressurize the autoclave to the desired pressure (e.g., 600 psi or 40 bar). d. Place the autoclave in a heating mantle or oil bath set to the desired temperature (e.g., 28-40°C) and begin stirring. e. Allow the reaction to proceed for 20-24 hours.
-
Workup and Isolation: a. After the reaction time, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a fume hood. b. Open the autoclave and remove the glass insert. c. Add a saturated aqueous solution of sodium carbonate (Na2CO3) to the reaction mixture and stir for 15-30 minutes to neutralize the hydrobromide salt and quench the catalyst. d. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH2Cl2). e. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification and Analysis: a. Purify the crude product by flash column chromatography on silica gel. b. Determine the yield of the isolated product. c. Determine the enantiomeric excess (ee) or enantiomeric ratio (er) by chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic Considerations
While the precise mechanism can vary with the catalyst and substrate, a generally accepted pathway for iridium-catalyzed hydrogenation of pyridinium salts involves several key steps. DFT calculations and experimental studies suggest an outer-sphere dissociative mechanism.[10]
Caption: Proposed outer-sphere catalytic cycle for pyridinium hydrogenation.
The enantioselectivity is often determined not by the hydride transfer to the iminium ion, but rather by the initial protonation of the enamine intermediate, which sets the stereocenter that guides the subsequent reduction.[10] The chiral ligand environment around the iridium center dictates the facial selectivity of this crucial protonation step.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Benzylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters. By temporarily incorporating a chiral molecule onto a prochiral substrate, the auxiliary directs the stereochemical course of a reaction, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.
This document outlines the potential application of 2-benzylpiperidine as a chiral auxiliary in key asymmetric transformations. While less conventional than Evans' oxazolidinones or Oppolzer's sultams, the inherent chirality and conformational rigidity of the piperidine ring, coupled with the steric influence of the benzyl group, make it a promising candidate for inducing high levels of stereoselectivity.[1][2] The protocols provided herein are based on established methodologies for analogous chiral auxiliaries and are intended to serve as a comprehensive guide for researchers exploring the utility of this compound in asymmetric synthesis.
General Workflow for Asymmetric Synthesis using this compound
The use of this compound as a chiral auxiliary typically follows a three-step sequence: attachment of the auxiliary to a prochiral substrate, diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired chiral product.
References
Application Notes and Protocols for the Synthesis of 2-Benzylpiperidine via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a proposed synthesis of 2-benzylpiperidine, a valuable scaffold in medicinal chemistry. The synthesis utilizes a Grignard reaction with an N-protected piperidone, followed by reduction and deprotection. While direct literature for this specific transformation is sparse, the outlined protocol is based on well-established principles of organic synthesis for analogous transformations.
Introduction
This compound serves as a key structural motif in a variety of pharmacologically active compounds. Its derivatives have been explored for their activity as dopamine receptor antagonists and other central nervous system targets. The synthesis of 2-substituted piperidines is a significant area of research in drug discovery and development. The following application note details a robust and plausible multi-step synthesis of this compound commencing from 2-piperidone. The core transformation involves the nucleophilic addition of a benzyl Grignard reagent to an N-protected 2-piperidone.
Overall Synthetic Scheme
The proposed synthetic pathway involves three main stages:
-
N-protection of 2-piperidone: The secondary amine of the lactam is protected to prevent side reactions. The tert-butoxycarbonyl (Boc) group is selected for its stability and ease of removal.
-
Grignard reaction: Benzylmagnesium chloride is added to the N-Boc-2-piperidone. This reaction forms a hemiaminal intermediate which, upon acidic workup, is expected to yield a more stable enamine or a related species.
-
Reduction and Deprotection: The intermediate is then reduced to form N-Boc-2-benzylpiperidine. Subsequent removal of the Boc protecting group yields the final product, this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the Grignard reaction. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of N-tert-butoxycarbonyl-2-piperidone (N-Boc-2-piperidone)
Protocol:
-
To a solution of 2-piperidone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-2-piperidone as a white solid.
| Parameter | Value |
| Reactants | 2-Piperidone, Di-tert-butyl dicarbonate, DMAP |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 85-95% |
Table 1: Reaction parameters for the synthesis of N-Boc-2-piperidone.
Step 2: Grignard Reaction of N-Boc-2-piperidone with Benzylmagnesium Chloride
Protocol:
-
Prepare benzylmagnesium chloride from magnesium turnings (1.5 eq) and benzyl chloride (1.4 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-2-piperidone (1.0 eq) in anhydrous THF.
-
Cool the solution of N-Boc-2-piperidone to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared benzylmagnesium chloride solution (1.2 eq) to the cooled solution of N-Boc-2-piperidone via a syringe or cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude intermediate product. This intermediate is often used in the next step without further purification.
| Parameter | Value |
| Reactants | N-Boc-2-piperidone, Benzylmagnesium chloride |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 14 hours |
| Expected Yield | 60-75% (crude intermediate) |
Table 2: Reaction parameters for the Grignard reaction.
Step 3: Reduction of the Intermediate and Deprotection to this compound
This step can be performed in two subsequent stages: reduction of the intermediate followed by deprotection of the Boc group.
A. Reduction to N-Boc-2-benzylpiperidine:
Protocol (using NaBH₄):
-
Dissolve the crude intermediate from Step 2 in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to yield N-Boc-2-benzylpiperidine.
Protocol (using Catalytic Hydrogenation):
-
Dissolve the crude intermediate in ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
The crude product can be purified by flash chromatography.
| Parameter | Value (NaBH₄) | Value (H₂/Pd-C) |
| Reactant | Crude Intermediate | Crude Intermediate |
| Reducing Agent | Sodium borohydride | H₂, 10% Pd/C |
| Solvent | Methanol | Ethanol or Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4-6 hours | 12-24 hours |
| Expected Yield | 70-85% | 80-95% |
Table 3: Comparative parameters for the reduction step.
B. Deprotection of N-Boc-2-benzylpiperidine:
Protocol:
-
Dissolve N-Boc-2-benzylpiperidine (1.0 eq) in dichloromethane or 1,4-dioxane.
-
Add an excess of trifluoroacetic acid (TFA, 10 eq) or a saturated solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with 2 M NaOH to pH > 10.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to give the crude this compound.
-
The final product can be purified by distillation under reduced pressure or by flash chromatography.
| Parameter | Value |
| Reactant | N-Boc-2-benzylpiperidine |
| Reagent | Trifluoroacetic acid or HCl in dioxane |
| Solvent | Dichloromethane or 1,4-Dioxane |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Expected Yield | >90% |
Table 4: Parameters for the deprotection step.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | ~110-115 °C at 1 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.35-7.15 (m, 5H), 3.10-3.05 (m, 1H), 2.95-2.85 (m, 1H), 2.80-2.70 (m, 1H), 2.65-2.55 (m, 1H), 1.90-1.40 (m, 7H), 1.30-1.15 (m, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 140.0, 129.2, 128.4, 126.1, 57.0, 47.0, 43.5, 31.5, 26.0, 25.0 |
Table 5: Physicochemical and spectral data for this compound.
Reaction Mechanism
The core of this synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl group of the N-Boc-2-piperidone.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
Anhydrous solvents are crucial for the success of the Grignard reaction.
-
The quenching of the Grignard reaction is exothermic and should be performed with care, especially on a large scale.
-
Strong acids like TFA and HCl are corrosive and should be handled in a fume hood with appropriate PPE.
Conclusion
The described multi-step synthesis provides a viable and detailed pathway for the preparation of this compound. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development, enabling the synthesis of this important heterocyclic building block for further elaboration into novel therapeutic agents. The modularity of this synthetic route also allows for the potential synthesis of various 2-substituted piperidines by employing different Grignard reagents.
Application Notes and Protocols for N-Alkylation of 2-Benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of 2-benzylpiperidine is a crucial chemical transformation in medicinal chemistry and drug development. The substituent introduced on the piperidine nitrogen can significantly influence the pharmacological properties of the resulting molecule, including its potency, selectivity, and pharmacokinetic profile. The 2-benzyl substituent introduces steric hindrance around the nitrogen atom, which can affect the reaction kinetics and necessitate careful optimization of reaction conditions to achieve high yields. This document provides detailed application notes and experimental protocols for two primary methods of N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.
Methods Overview
Two principal strategies are commonly employed for the N-alkylation of this compound:
-
Direct Alkylation: This method involves the reaction of this compound with an alkyl halide in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The choice of base, solvent, and temperature is critical to control the reaction rate and minimize side reactions, such as the formation of quaternary ammonium salts.[1]
-
Reductive Amination: This one-pot, two-step process involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced in situ to the desired N-alkylated product.[2] This method is often preferred due to its milder reaction conditions and broader substrate scope.[3][4]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes representative reaction conditions for the N-alkylation of this compound based on established methodologies for piperidine derivatives. Due to the steric hindrance of the 2-benzyl group, reaction times may be longer and yields may be slightly lower compared to unsubstituted piperidine.
| Alkylating/Carbonyl Agent | Method | Base/Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Methyl Iodide | Direct Alkylation | K₂CO₃ | Acetonitrile | 25 - 50 | 6 - 12 | 80 - 95 |
| Ethyl Bromide | Direct Alkylation | DIPEA | DMF | 50 - 70 | 12 - 24 | 70 - 90 |
| Benzyl Bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | 80 (reflux) | 4 - 8 | 85 - 95[1] |
| Formaldehyde (37% aq.) | Reductive Amination | NaBH(OAc)₃ | Dichloromethane (DCM) | 25 | 2 - 6 | 85 - 98[4] |
| Benzaldehyde | Reductive Amination | NaBH₃CN | Methanol | 25 | 4 - 12 | 80 - 95[2] |
| Acetone | Reductive Amination | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 25 | 12 - 24 | 75 - 90 |
Note: Yields are representative and can vary based on the specific substrate, reaction scale, and purification method. DIPEA = N,N-Diisopropylethylamine, DMF = N,N-Dimethylformamide.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide (e.g., N-Benzylation)
This protocol describes the N-benzylation of this compound using benzyl bromide and potassium carbonate.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 0.1 M concentration of the amine).
-
Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-benzylpiperidine.
Protocol 2: Reductive Amination with an Aldehyde (e.g., N-Methylation)
This protocol describes the N-methylation of this compound using formaldehyde and sodium triacetoxyborohydride.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.
-
Add formaldehyde solution (1.2 eq) to the stirred solution at room temperature.
-
Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor for any temperature increase.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-methyl-2-benzylpiperidine.
Mandatory Visualizations
Caption: Workflow for Direct N-Alkylation of this compound.
Caption: Workflow for Reductive Amination of this compound.
References
Application Notes and Protocols for the Catalytic Transfer Hydrogenation Synthesis of 2-Benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylpiperidine is a valuable scaffold in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various therapeutic agents. Catalytic transfer hydrogenation (CTH) offers a safe, efficient, and scalable alternative to traditional hydrogenation methods that often require high-pressure hydrogen gas. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 2-benzylpyridine via CTH, exploring various catalytic systems and hydrogen donors.
Principle of Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation involves the reduction of an unsaturated substrate using a hydrogen donor molecule in the presence of a catalyst. This method circumvents the need for hazardous gaseous hydrogen and specialized high-pressure equipment. The general scheme for the CTH of 2-benzylpyridine to this compound is depicted below.
Catalytic Systems and Hydrogen Donors
Several combinations of metal catalysts and hydrogen donors can be employed for the CTH of pyridines. The choice of system can influence reaction efficiency, selectivity, and conditions.
Common Catalysts:
-
Rhodium-based catalysts: [Cp*RhCl2]2 and Rhodium on Carbon (Rh/C) are highly effective for the reduction of pyridinium salts and related structures.
-
Ruthenium-based catalysts: Various Ru(II) complexes are known to catalyze the transfer hydrogenation of ketones and imines, and can be adapted for pyridines.
-
Iridium-based catalysts: Iridium complexes, often activated with iodine, have shown high efficacy in the hydrogenation of quinolines and can be applied to pyridines.
-
Palladium-based catalysts: Palladium on carbon (Pd/C) is a widely used and cost-effective catalyst for transfer hydrogenation, particularly with ammonium formate as the hydrogen donor.
Common Hydrogen Donors:
-
Formic acid (HCOOH) and its salts: Often used as an azeotropic mixture with triethylamine (TEF) or as ammonium formate (NH4HCO2). Formic acid is an irreversible hydrogen donor.
-
Isopropanol (IPA): A common and inexpensive hydrogen donor, often requiring a base to facilitate the hydrogen transfer.
-
Ammonium formate (NH4HCO2): A versatile and efficient hydrogen donor that is easy to handle.
Quantitative Data Summary
The following tables summarize quantitative data from literature for the reduction of 2-benzylpyridine and closely related substituted pyridinium salts.
Table 1: Rhodium-Catalyzed Transfer Hydrogenation of a 2-Substituted N-Benzylpyridinium Salt
| Entry | Substrate | Catalyst (mol%) | Hydrogen Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Benzyl-2-methylpyridinium bromide | [Cp*RhCl2]2 (0.05) | HCOOH/Et3N | HCOOH/Et3N | 40 | 16 | 94 |
Data adapted from a study on the transfer hydrogenation of pyridinium salts, which serves as a close model for the activation and reduction of 2-benzylpyridine.
Table 2: Hydrogenation of 2-Benzylpyridine with a Rhodium Catalyst (for comparison)
| Entry | Substrate | Catalyst | Hydrogen Source | Solvent | Pressure (bar) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Benzylpyridine | Rh2O3 (0.5 mol%) | H2 | TFE | 5 | 25 | 16 | >95 |
Note: This is a direct hydrogenation using H2 gas, not CTH, but demonstrates the effectiveness of rhodium catalysts for this specific substrate.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound via catalytic transfer hydrogenation.
Protocol 1: Rhodium-Catalyzed Transfer Hydrogenation using Formic Acid/Triethylamine
This protocol is adapted from the highly efficient reduction of N-benzylpyridinium salts and is expected to be effective for 2-benzylpyridine, which can be activated in situ or used as a pre-formed salt.
Materials:
-
2-Benzylpyridine
-
Benzyl bromide (if starting from the free base to form the pyridinium salt)
-
[Cp*RhCl2]2 (Dichloropentamethylcyclopentadienylrhodium(III) dimer)
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Potassium iodide (KI)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Carousel reaction tube (or similar sealed reaction vessel)
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Workflow Diagram:
Procedure:
-
Preparation of the Pyridinium Salt (Optional but Recommended): In a round-bottom flask, dissolve 2-benzylpyridine (1.0 eq) in a minimal amount of acetone. Add benzyl bromide (1.05 eq) dropwise at room temperature. Stir the mixture for 2-4 hours. The resulting precipitate is the N-benzyl-2-benzylpyridinium bromide. Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Reaction Setup: In a carousel reaction tube equipped with a magnetic stir bar, add the N-benzyl-2-benzylpyridinium bromide (0.5 mmol, 1.0 eq), [Cp*RhCl2]2 (0.00025 mmol, 0.05 mol%), and potassium iodide (0.5 mmol, 1.0 eq).
-
Addition of Hydrogen Donor: To the reaction tube, add 5 mL of a pre-mixed azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).
-
Reaction: Seal the reaction tube after degassing (e.g., by three cycles of vacuum and backfilling with nitrogen or argon). Place the tube in a preheated carousel reactor at 40°C and stir for 16 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,2-dibenzylpiperidine.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
-
Debenzylation (if N-benzyl salt was used): The N-benzyl group can be removed via standard hydrogenolysis (e.g., H2, Pd/C in methanol) to yield the final this compound.
Protocol 2: Palladium-Catalyzed Transfer Hydrogenation using Ammonium Formate
This protocol utilizes a more common and less expensive catalyst system and is a widely applicable method for the reduction of various functional groups, including N-heterocycles.
Materials:
-
2-Benzylpyridine
-
10% Palladium on carbon (10% Pd/C)
-
Ammonium formate (NH4HCO2)
-
Methanol (MeOH)
-
Celite
Equipment:
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for filtration and extraction
Workflow Diagram:
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-benzylpyridine (1.0 eq) and 10% Pd/C (typically 10-20% by weight of the substrate). Suspend the solids in methanol (10-20 mL per gram of substrate).
-
Addition of Hydrogen Donor: To the stirred suspension, add ammonium formate (4-5 eq) in one portion.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the crude this compound.
-
Purification: The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents. Handle with care and do not allow the catalyst to dry completely on the filter paper. Quench the used catalyst with water before disposal.
-
Formic acid is corrosive. Handle with care.
Conclusion
Catalytic transfer hydrogenation is a powerful and practical method for the synthesis of this compound from 2-benzylpyridine. The choice of catalyst and hydrogen donor can be tailored based on available resources and desired reaction conditions. The protocols provided offer robust starting points for the efficient synthesis of this important pharmaceutical intermediate. Further optimization of reaction parameters such as temperature, solvent, and catalyst loading may be necessary to achieve maximum yield and purity for specific applications.
Application Note: High-Performance Liquid Chromatography for Purity Analysis of 2-Benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Benzylpiperidine, a key intermediate in pharmaceutical synthesis.[1][2] The described protocol is designed to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products, ensuring the quality and consistency of the compound. The method utilizes a reversed-phase C18 column with UV detection, a widely accessible and reliable setup in analytical laboratories. This document provides a comprehensive protocol, including system suitability parameters, sample preparation, and a summary of validation characteristics as per the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its purity is of paramount importance as impurities can affect the safety, efficacy, and stability of the final drug product. HPLC is a powerful analytical technique for assessing the purity of pharmaceutical compounds by separating the main component from any potential impurities.[1] This application note provides a detailed protocol for the HPLC analysis of this compound, suitable for quality control and research and development environments.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N | [3] |
| Molecular Weight | 175.27 g/mol | [3] |
| Appearance | Liquid | |
| CAS Number | 32838-55-4 | [3] |
Potential Impurities
A thorough understanding of potential impurities is critical for developing a stability-indicating HPLC method. For this compound, impurities can originate from the synthesis process or degradation.
Process-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include piperidine, benzyl chloride, or pyridine precursors.[1]
-
By-products: Side reactions during synthesis can lead to impurities. For example, in the synthesis of related piperazine compounds, dibenzylated by-products have been observed.[4][5]
Degradation Products:
-
Oxidative Degradation: The benzylic position and the amine group can be susceptible to oxidation.
-
Hydrolytic Degradation: While generally stable, forced degradation under acidic or basic conditions should be evaluated.
-
Photolytic Degradation: Exposure to light, particularly UV, may induce degradation.
-
Thermal Degradation: High temperatures can lead to decomposition.
HPLC Method Protocol
This protocol is a starting point and may require optimization based on the specific impurities present and the HPLC system used.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 30 minutes |
Rationale for Method Parameters:
-
Column: A C18 column is a versatile reversed-phase column suitable for separating compounds with moderate polarity like this compound.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer provides good separation for a wide range of compounds. A neutral pH is chosen to ensure the analyte is in a consistent ionization state and to prolong column life.
-
Detection Wavelength: The benzyl group in this compound contains a chromophore that absorbs UV light. A wavelength of 254 nm is a common choice for aromatic compounds and has been suggested for this compound.[1] A photodiode array (PDA) detector can be used to confirm peak purity.
-
Flow Rate and Temperature: These are standard conditions that provide a balance between resolution and analysis time.
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Phosphate Buffer (pH 7.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 900 mL of HPLC grade water. Adjust the pH to 7.0 with a dilute potassium hydroxide solution. Make up the volume to 1000 mL with HPLC grade water.
-
Mobile Phase: Mix 500 mL of acetonitrile with 500 mL of the phosphate buffer. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
This stock solution has a concentration of 100 µg/mL.
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified. Inject the standard solution five times and evaluate the following parameters.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the blank (mobile phase) once to ensure no interfering peaks are present.
-
Inject the standard solution in duplicate.
-
Inject the sample solution in duplicate.
-
After all injections are complete, wash the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) for 30 minutes.
Calculation of Purity
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary
This HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6] The following parameters should be assessed:
Table 3: ICH Guideline Q2(R1) Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] | The this compound peak should be well-resolved from all other peaks. Peak purity should be confirmed using a PDA detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[6] | Correlation coefficient (r²) ≥ 0.999 over a range of approximately 50-150% of the nominal concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value.[6] | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% when analyzed by different analysts on different days. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7] | The system suitability parameters should be met when small variations are made to the method, such as mobile phase composition (±2%), pH (±0.2), and column temperature (±2 °C). |
Experimental Workflow Visualization
References
- 1. This compound | 32838-55-4 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C12H17N | CID 118004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Resolution of Racemic 2-Benzylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral resolution of racemic 2-benzylpiperidine. The methods described are based on established chemical principles and analogous resolutions of similar piperidine derivatives, offering a robust starting point for the separation of this compound enantiomers.
Introduction
This compound is a chiral molecule with a stereocenter at the C2 position of the piperidine ring. As with many chiral compounds in the pharmaceutical industry, the individual enantiomers of this compound may exhibit different pharmacological and toxicological profiles. Therefore, the ability to resolve the racemic mixture into its constituent enantiomers is of significant importance for drug discovery and development. This document outlines three common and effective methods for chiral resolution: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC) analysis.
Method 1: Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and widely used method for resolving racemic amines. This technique involves reacting the racemic base with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.
Resolving Agents
Commonly used chiral resolving agents for amines include tartaric acid derivatives and mandelic acid. For the resolution of this compound, (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) and (R)-(-)-Mandelic acid are suitable candidates.
Experimental Protocol: Resolution with (-)-O,O'-Dibenzoyl-L-tartaric Acid (DBTA)
-
Salt Formation:
-
Dissolve racemic this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol at an elevated temperature (e.g., 50-60 °C).
-
In a separate flask, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (0.5-1.0 eq.) in the same solvent, also at an elevated temperature.
-
Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a base (e.g., 2M NaOH solution) dropwise with vigorous stirring until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomeric excess (ee%) of the obtained this compound using chiral HPLC (see Method 3).
-
Data Presentation
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (ee%) |
| (-)-O,O'-Dibenzoyl-L-tartaric Acid | Methanol | 1:0.5 | 35-45 | >95% |
| (R)-(-)-Mandelic Acid | Ethanol | 1:1 | 30-40 | >90% |
Note: The data presented is based on typical results for the resolution of analogous piperidine derivatives and may require optimization for this compound.
Logical Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for Diastereomeric Salt Crystallization.
Method 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amines, lipases are commonly used to catalyze the enantioselective N-acylation.
Enzyme and Acylating Agent
-
Enzyme: Immobilized Candida antarctica lipase B (CALB, Novozym® 435) is a robust and highly selective enzyme for the resolution of amines.
-
Acylating Agent: Ethyl acetate or isopropyl acetate can be used as both the acyl donor and the solvent.
Experimental Protocol: Enantioselective N-Acylation
-
Reaction Setup:
-
To a solution of racemic this compound (1.0 eq.) in an organic solvent (e.g., toluene or hexane), add an acylating agent (e.g., ethyl acetate, 1.5 eq.).
-
Add the immobilized lipase (e.g., Novozym® 435, 10-20% w/w of the substrate).
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the acylated product.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the product.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted this compound from the N-acetyl-2-benzylpiperidine product by column chromatography on silica gel.
-
Data Presentation
| Enzyme | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee% (Amine) | ee% (Product) |
| Novozym® 435 | Ethyl Acetate | Toluene | 40 | 24-48 | ~50 | >98 | >98 |
| Novozym® 435 | Isopropyl Acetate | Hexane | 35 | 36-60 | ~50 | >97 | >97 |
Note: The data presented is based on typical results for the enzymatic resolution of analogous amines and may require optimization for this compound.
Logical Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Method 3: Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral HPLC is an essential analytical technique for determining the enantiomeric purity of the resolved products. It can also be used for preparative scale separations. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of a wide range of chiral compounds, including amines.
Chiral Stationary Phase and Mobile Phase
-
Column: A column with a cellulose-based CSP, such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), is a good starting point for method development.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine modifier (e.g., diethylamine, DEA) is often added to the mobile phase to improve peak shape and resolution for basic analytes.
Analytical HPLC Protocol
-
System Preparation:
-
Equilibrate the Chiralcel® OD-H column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Data Presentation
| Column | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralcel® OD-H | n-Hexane/IPA/DEA (90:10:0.1) | 1.0 | ~8.5 | ~10.2 | >1.5 |
| Chiralpak® AD-H | n-Hexane/Ethanol/DEA (85:15:0.1) | 0.8 | ~12.1 | ~14.5 | >1.5 |
Note: Retention times and resolution are estimates and will require experimental verification and optimization.
Logical Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The chiral resolution of racemic this compound can be effectively achieved through diastereomeric salt crystallization or enzymatic kinetic resolution. The choice of method will depend on factors such as scale, cost, and desired enantiomeric purity. Chiral HPLC provides a reliable method for the analytical determination of enantiomeric excess and can also be employed for preparative separations. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and scientists in the development of robust and efficient chiral separation processes for this compound. It is important to note that optimization of the described conditions will be necessary to achieve the best results for this specific compound.
Application of 2-Benzylpiperidine in Multi-Component Reactions: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, one-pot operation. These reactions are highly valued in drug discovery and development for their efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest. This document provides detailed application notes and protocols for the prospective use of 2-benzylpiperidine as a secondary amine component in MCRs, with a primary focus on the Ugi four-component reaction (Ugi-4CR).
It is important to note that while the use of secondary amines, including various piperidine derivatives, is well-established in MCRs, specific literature examples detailing the use of this compound as a reactant are limited. Therefore, the following protocols are generalized for a secondary amine of this class and should be considered a starting point for reaction development and optimization.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi-4CR is a cornerstone of MCRs, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a di-peptide-like scaffold known as a bis-amide. The secondary amine of this compound can readily participate as the amine component in the Ugi-4CR, leading to the formation of complex structures incorporating the this compound moiety.
Reaction Mechanism
The generally accepted mechanism for the Ugi-4CR involving a secondary amine is as follows:
-
Iminium Ion Formation: The secondary amine (this compound) reacts with the carbonyl compound to form an iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide attacks the electrophilic carbon of the iminium ion, forming a nitrilium ion intermediate.
-
Addition of Carboxylate: The carboxylate anion then adds to the nitrilium ion.
-
Mumm Rearrangement: The resulting intermediate undergoes an irreversible Mumm rearrangement to yield the stable α-acylamino amide product.
Application Notes: Solid-Phase Synthesis of 2-Benzylpiperidine Derivatives
Introduction
The 2-benzylpiperidine scaffold is a privileged structural motif found in numerous biologically active compounds and natural alkaloids, exhibiting a wide range of pharmacological activities.[1][2] Solid-phase organic synthesis (SPOS) offers a powerful and efficient platform for the rapid generation of libraries of such derivatives for drug discovery and lead optimization.[3][4][5] The primary advantages of SPOS include the use of excess reagents to drive reactions to completion, simplified purification through washing, and amenability to automation.[4][6]
These application notes provide a detailed protocol for the solid-phase synthesis of this compound derivatives, leveraging the strengths of SPOS to create a library of analogs with diversity at the piperidine nitrogen and the benzyl ring.
Core Principles of the Synthesis
The strategy outlined below employs a Wang resin as the solid support, to which an amino acid precursor is attached.[7][8] The piperidine ring is constructed on the resin, followed by derivatization, and finally, cleavage from the support to yield the target compounds. The key steps involve:
-
Resin Loading: Attachment of an N-Fmoc protected amino acid to the Wang resin.
-
Piperidine Ring Formation: Aza-Michael addition and subsequent reductive amination to form the piperidine ring.
-
N-Derivatization: Introduction of diversity at the piperidine nitrogen.
-
Benzyl Moiety Introduction: Acylation with a substituted phenylacetic acid followed by reduction.
-
Cleavage: Release of the final this compound derivative from the solid support.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key steps in the solid-phase synthesis of this compound derivatives, compiled from analogous solid-phase syntheses.
Table 1: Resin Loading and Cleavage Efficiency
| Parameter | Typical Value | Reference |
| Initial Resin Loading (Wang Resin) | 0.5 - 1.0 mmol/g | [9] |
| Fmoc-Amino Acid Loading Efficiency | >95% | [6] |
| Final Cleavage Yield | 70 - 90% | [7] |
| Purity of Crude Product | >85% | [10] |
Table 2: Key Reaction Conditions and Monitoring
| Step | Reagents & Solvents | Time | Temperature | Monitoring |
| Fmoc Deprotection | 20% Piperidine in DMF | 15 min | Room Temp. | UV (Fmoc adduct) |
| N-Acylation | Carboxylic Acid, HBTU, DIPEA in DMF | 2 - 4 h | Room Temp. | Kaiser Test |
| Aza-Michael Addition | Acrylate, DMF | 12 h | 50 °C | LC-MS of cleaved aliquot |
| Reductive Amination | NaBH(OAc)₃, TMOF, DCM/DMF | 6 h | Room Temp. | LC-MS of cleaved aliquot |
| Benzyl Ketone Reduction | NaBH₄, THF/MeOH | 2 h | Room Temp. | LC-MS of cleaved aliquot |
| Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 2 h | Room Temp. | N/A |
Experimental Workflow Diagram
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. crsubscription.com [crsubscription.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 9. rsc.org [rsc.org]
- 10. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzylpiperidine from Pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Benzylpiperidine from pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound from pyridine?
A1: The most common and well-documented approach involves a two-step synthesis:
-
Synthesis of 2-Benzylpyridine: This intermediate is typically formed by reacting a pyridine derivative with a benzyl source.
-
Reduction of 2-Benzylpyridine: The pyridine ring of the intermediate is then selectively reduced to a piperidine ring.
Alternative, though less direct, methods may involve building the piperidine ring with the benzyl group already in place, for instance, starting from 2-piperidone.[1]
Q2: What are the common challenges encountered during the synthesis of this compound?
A2: Researchers often face the following issues:
-
Low yields in the initial formation of 2-benzylpyridine.
-
Formation of undesired side products during both the synthesis of the intermediate and the reduction step.
-
Difficulty in the selective reduction of the pyridine ring without affecting the benzyl group's aromatic ring.
-
Catalyst poisoning during the hydrogenation step.
-
Complex purification of the final product.
Q3: How can I minimize the over-reduction of the benzyl group during the hydrogenation of 2-benzylpyridine?
A3: Over-reduction to form 2-cyclohexylpiperidine can be minimized by carefully selecting the catalyst and reaction conditions. Platinum-based catalysts like PtO₂ or Pt/C can be effective, but reaction parameters such as hydrogen pressure, temperature, and reaction time must be optimized.[2][3] Using a milder catalyst or catalyst poisons to reduce activity can also be explored.
Q4: My yield for the synthesis of 2-benzylpyridine is very low. What are the likely causes and how can I improve it?
A4: Low yields in 2-benzylpyridine synthesis can stem from several factors depending on the chosen method. For instance, the direct condensation of benzyl chloride and pyridine hydrochloride is known to have inherently low yields, often around 50%.[4][5] Alternative methods like a palladium-catalyzed decarboxylation coupling or the reaction of a benzyl Grignard reagent with a pyridine N-oxide might offer better yields.[4][6] Optimizing reaction conditions such as temperature, solvent, and stoichiometry is crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in 2-Benzylpyridine Synthesis | - Sub-optimal reaction conditions (temperature, time, solvent).- Inefficient reaction method (e.g., direct condensation).- Impure starting materials. | - Systematically optimize reaction parameters.- Consider alternative synthetic routes such as a palladium-catalyzed coupling reaction.[4]- Ensure the purity of pyridine and the benzylating agent. |
| Formation of Wurtz Coupling Byproducts (in Grignard route) | - Reaction of the Grignard reagent with unreacted benzyl halide. | - Add the benzyl halide slowly to the reaction mixture containing magnesium turnings to maintain a low concentration of the halide.- Use of an appropriate solvent like 2-methyltetrahydrofuran may improve reaction efficiency.[7] |
| Low Conversion in Catalytic Hydrogenation of 2-Benzylpyridine | - Catalyst deactivation or poisoning by the pyridine nitrogen.- Insufficient hydrogen pressure or temperature.- Inefficient catalyst. | - Add an acid (e.g., glacial acetic acid) to the reaction mixture to protonate the pyridine nitrogen and reduce catalyst poisoning.[2][3]- Increase hydrogen pressure and/or temperature incrementally.- Screen different catalysts (e.g., PtO₂, Pt/C, Rh/C).[2][8] |
| Over-reduction of the Benzyl Group | - Catalyst is too active.- Reaction time is too long or conditions are too harsh (high temperature/pressure). | - Use a less active catalyst or a catalyst with higher selectivity.- Monitor the reaction progress closely (e.g., by TLC or GC) and stop it once the starting material is consumed.- Reduce the hydrogen pressure and/or temperature. |
| Difficult Purification of this compound | - Presence of closely related byproducts.- Residual catalyst in the product. | - Employ column chromatography with a suitable solvent system for purification.- Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst before workup.- Consider converting the product to a salt for purification by recrystallization, followed by neutralization to recover the free base. |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzylpyridine via Palladium-Catalyzed Decarboxylation Coupling
This method involves the reaction of a 2-pyridylacetic acid salt with an aryl halide in the presence of a palladium catalyst.
Materials:
-
2-Pyridylacetic acid potassium salt
-
Aryl halide (e.g., chlorobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (phosphine ligand)
-
Diethylene glycol dimethyl ether (solvent)
Procedure:
-
In a vacuum-dried reactor, add 1.2 mmol of 2-pyridylacetic acid potassium salt, 0.005 mmol of Pd₂(dba)₃ (0.5 mol%), and 0.015 mmol of Xantphos (1.5 mol%).
-
Evacuate and backfill the reactor with high-purity argon three times.
-
Under argon, add 1 mmol of the aryl halide and diethylene glycol dimethyl ether (0.2 mL per mmol of substrate).
-
Heat the mixture to 150°C and stir for 24 hours.
-
After cooling, purify the reaction mixture by washing with water and brine, drying the organic layer, and performing silica gel column chromatography to isolate the 2-benzylpyridine product.[4]
Protocol 2: Catalytic Hydrogenation of 2-Benzylpyridine to this compound
This protocol describes the reduction of the pyridine ring using Platinum(IV) oxide (PtO₂, Adams' catalyst).
Materials:
-
2-Benzylpyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid (solvent)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, dissolve 2-benzylpyridine in glacial acetic acid.
-
Add a catalytic amount of PtO₂.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-70 bar.
-
Stir the reaction at room temperature for 6-8 hours, monitoring the uptake of hydrogen.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure, and the resulting residue can be neutralized and extracted to yield this compound.[2]
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the hydrogenation step.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. CN101863826B - Method for preparing 2-benzyl pyridine compound - Google Patents [patents.google.com]
- 5. CN101863826A - A kind of method for preparing 2-benzylpyridine compounds - Google Patents [patents.google.com]
- 6. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alkylation of 2-Benzylpiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 2-benzylpiperidine. Our goal is to help you minimize the formation of undesired side products and optimize the yield of your target N-alkylated this compound.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-alkylated Product
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS) to ensure it has gone to completion. If the reaction stalls, consider increasing the temperature or reaction time. | Complete consumption of the starting material (this compound) and maximization of product formation. |
| Suboptimal Base | The choice of base is critical. For direct alkylation, a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid byproduct without competing in the alkylation.[1] Stronger, more sterically hindered bases can favor mono-alkylation. | Improved reaction rate and yield of the desired product by preventing the protonation and deactivation of the starting amine. |
| Poor Solubility of Reactants | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system (e.g., DMF, acetonitrile, or a mixed solvent system). | A homogeneous reaction mixture should lead to more consistent and improved reaction rates and yields. |
| Decomposition of Alkylating Agent | Some alkylating agents are unstable, especially at elevated temperatures. Ensure the purity of your alkylating agent and consider adding it slowly to the reaction mixture. For sensitive substrates, reductive amination might be a more suitable method.[2] | Minimized loss of the alkylating agent, leading to a higher conversion to the desired product. |
Issue 2: Significant Formation of Di-alkylated Side Product
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Incorrect Stoichiometry | Use a stoichiometric excess of this compound relative to the alkylating agent. This ensures the alkylating agent is more likely to react with the starting material rather than the mono-alkylated product. A 1.5 to 2-fold excess of the amine is a good starting point. | A significant reduction in the formation of the di-alkylated product, improving the purity of the crude product. |
| High Reaction Concentration | Running the reaction at a lower concentration can disfavor the second alkylation step. | Reduced rate of the undesired di-alkylation reaction. |
| Rapid Addition of Alkylating Agent | Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump.[1] This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine. | Minimized localized high concentrations of the alkylating agent, thus reducing the likelihood of di-alkylation. |
Issue 3: Formation of Quaternary Ammonium Salt
| Potential Cause | Troubleshooting/Solution | Expected Outcome |
| Excess Alkylating Agent | A significant excess of the alkylating agent will drive the reaction towards the thermodynamically stable quaternary ammonium salt.[1] Use a stoichiometric amount or a slight excess of the amine. | Minimal formation of the quaternary ammonium salt. |
| Prolonged Reaction Time at High Temperature | Over-alkylation is more likely at higher temperatures and longer reaction times. Monitor the reaction closely and stop it once the desired product is formed. | Prevention of the conversion of the desired tertiary amine to the quaternary salt. |
| Use of a Highly Reactive Alkylating Agent | Highly reactive alkylating agents (e.g., methyl iodide) are more prone to causing over-alkylation.[3] If possible, choose a less reactive alkylating agent or switch to a reductive amination protocol. | Reduced rate of the third alkylation step, leading to less quaternary salt formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the alkylation of this compound?
The most common side products arise from over-alkylation. These include the di-alkylated product (a tertiary amine) and the quaternary ammonium salt. The formation of these side products is a common issue in the alkylation of secondary amines because the mono-alkylated product is often more nucleophilic than the starting amine.[3]
Q2: How can I completely avoid the formation of quaternary ammonium salts?
While completely avoiding quaternary salt formation can be challenging in direct alkylation, it can be minimized by carefully controlling the stoichiometry (using an excess of the amine), maintaining a low reaction temperature, and avoiding prolonged reaction times.[1] For a more definitive solution, consider using reductive amination, which involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent. This method does not proceed to the quaternary salt.[2]
Q3: Is C-alkylation a possible side reaction?
While N-alkylation is the predominant reaction for piperidines, C-alkylation at the carbon atoms adjacent to the nitrogen can occur under certain conditions, particularly with strong bases that can deprotonate the α-carbon. However, for the direct alkylation of this compound under typical conditions, N-alkylation is significantly more favorable.
Q4: What is the best solvent for the alkylation of this compound?
Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly used for the N-alkylation of amines.[1] They are effective at dissolving the reactants and facilitating the SN2 reaction. The choice of solvent can also influence the reaction rate and selectivity, so it may need to be optimized for your specific substrate and alkylating agent.
Q5: How does the choice of base affect the reaction outcome?
The base plays a crucial role in neutralizing the acid formed during the reaction, which would otherwise protonate and deactivate the amine. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often a good choice as it is less likely to compete with the amine as a nucleophile.[1] Inorganic bases like potassium carbonate (K₂CO₃) are also widely used. The strength and steric bulk of the base can influence the selectivity for mono-alkylation over di-alkylation.
Data Presentation
The following table provides illustrative examples of how reaction conditions can influence the product distribution in the N-alkylation of a secondary amine like this compound. The yields are representative and intended to demonstrate trends rather than exact experimental outcomes.
| Entry | Amine:Alkyl Halide Ratio | Base | Solvent | Temperature | Mono-alkylated Product (Desired) | Di-alkylated Product | Quaternary Salt |
| 1 | 1:1.2 | K₂CO₃ | Acetonitrile | 60°C | ~60% | ~30% | ~10% |
| 2 | 1.5:1 | K₂CO₃ | Acetonitrile | 60°C | ~85% | ~10% | <5% |
| 3 | 2:1 | K₂CO₃ | Acetonitrile | 60°C | >90% | <5% | Trace |
| 4 | 1.5:1 | DIPEA | DMF | Room Temp | ~90% | ~5% | Trace |
| 5 | 1:1 | None | Acetonitrile | Room Temp | Low Conversion | - | - |
| 6 | 1:1.2 | K₂CO₃ | Acetonitrile | 100°C | ~40% | ~40% | ~20% |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl halide and a non-nucleophilic base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous acetonitrile or DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous acetonitrile or DMF (to make a ~0.1 M solution).
-
Add the base (DIPEA, 1.5 eq. or K₂CO₃, 2.0 eq.).
-
Stir the mixture at room temperature.
-
Slowly add the alkyl halide (1.05 eq.) dropwise to the stirred solution over a period of 30-60 minutes.
-
Stir the reaction at room temperature or gently heat (e.g., 50-60°C) and monitor the progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
If K₂CO₃ was used, filter the solid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination with an Aldehyde
This protocol provides an alternative method that avoids the use of alkyl halides and prevents the formation of quaternary ammonium salts.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde (1.1 eq.) in DCM or DCE.
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathways for the alkylation of this compound.
Caption: Troubleshooting workflow for the alkylation of this compound.
References
Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Hydrogenation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during pyridine hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in pyridine hydrogenation?
A1: Catalyst deactivation in pyridine hydrogenation can occur through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[1][2] The most common causes include:
-
Poisoning: This is a primary concern in pyridine hydrogenation. The nitrogen atom in the pyridine ring can act as a strong Lewis base, binding strongly to the active metal sites of the catalyst.[3] This "poisoning" blocks the sites necessary for the catalytic cycle.[3] Impurities in the feed, such as sulfur or other nitrogen-containing compounds, can also act as poisons.[1][4] Poisoning can be reversible or irreversible depending on the strength of the interaction.[1][2]
-
Fouling: This involves the physical deposition of substances on the catalyst surface, leading to the blockage of active sites and pores.[1] In pyridine hydrogenation, this can be caused by the formation of carbonaceous deposits (coke) from the decomposition of organic molecules at high temperatures.[1]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones.[2] This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[2] This is an irreversible process.
-
Product Inhibition: The product of the hydrogenation, piperidine, can also adsorb onto the catalyst's active sites, competing with the pyridine reactant and slowing down the reaction rate.[3]
Q2: My reaction starts but then slows down or stops completely. What could be the cause?
A2: This is a classic sign of catalyst deactivation, likely due to one of the following:
-
Product Inhibition: As the concentration of the piperidine product increases, it can compete with pyridine for the active sites on the catalyst, leading to a decrease in the reaction rate.[3]
-
Catalyst Poisoning: If there are trace impurities in your pyridine substrate or solvent, they can progressively poison the catalyst over time. The nitrogen atom of pyridine itself can also contribute to this.[3]
-
Formation of Inactive Species: The catalyst may be transforming into a catalytically inactive species during the reaction.[3] A noticeable change in the color of the reaction mixture can sometimes indicate this.[3]
Q3: How do substituents on the pyridine ring affect catalyst deactivation?
A3: Substituents on the pyridine ring can significantly impact catalyst activity and deactivation by altering the electronic and steric properties of the molecule.[3]
-
Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen atom, making it a stronger Lewis base.[3] This can lead to stronger coordination to the metal center, potentially increasing the poisoning effect.[3] Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) decrease the basicity of the nitrogen, which may reduce its tendency to poison the catalyst.[3]
-
Steric Effects: Bulky substituents near the nitrogen atom can physically hinder its coordination to the catalyst's active sites.[3] This steric hindrance can be a useful strategy to mitigate catalyst poisoning by the pyridine substrate or product.[3]
Q4: Can a deactivated catalyst for pyridine hydrogenation be regenerated?
A4: Yes, in some cases, catalyst regeneration is possible, depending on the deactivation mechanism.
-
For Fouling (Coke Deposition): A common method is to burn off the carbon deposits in a controlled manner with air or an oxygen-containing gas stream, followed by reduction.[5]
-
For certain types of Poisoning: If the poison is reversibly adsorbed, a change in reaction conditions, such as increasing the temperature or stripping with hydrogen, might be sufficient to remove it.[4] For more strongly bound poisons, chemical treatment may be necessary. For instance, acid washing can be used to remove metallic poisons.[6][7]
-
Thermal Degradation (Sintering): This is generally an irreversible process, and regeneration is typically not feasible.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action(s) |
| Low or no conversion | Catalyst Poisoning | 1. Purify the pyridine substrate and solvent to remove impurities like sulfur or other nitrogen-containing compounds.[3][4]2. Increase the catalyst loading to compensate for the poisoned sites.[3]3. Consider using a catalyst with a higher resistance to poisoning (e.g., bimetallic catalysts).[8][9] |
| Product Inhibition | 1. Stop the reaction at a lower conversion to minimize the accumulation of the piperidine product.[3]2. If feasible, implement in-situ product removal techniques.[3] | |
| Reaction starts but then stops | Catalyst Deactivation during reaction | 1. Monitor the reaction for color changes that might indicate the formation of inactive catalyst species.[3]2. Analyze the catalyst post-reaction to identify the deactivation mechanism (e.g., using TGA for coking, TEM for sintering). |
| Inconsistent results between batches | Variability in reactant purity | 1. Ensure consistent purity of pyridine, solvent, and hydrogen gas across all experiments.[3]2. Source high-purity reagents from a reputable supplier.[3] |
| Low selectivity to piperidine | Side reactions or catalyst degradation | 1. Optimize reaction conditions (temperature, pressure) to favor the desired hydrogenation pathway.2. Consider a different catalyst or support that may offer higher selectivity. |
Data on Catalyst Performance in Pyridine Hydrogenation
The following tables summarize quantitative data on the performance of various catalysts in pyridine hydrogenation under different conditions.
Table 1: Performance of Rhodium Catalysts in 2-Methyl-5-ethylpyridine (MEP) Hydrogenation
| Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) |
| Rh/C | Dioxane | 50 | 80 | 1.5 | >99 |
| Rh/Al₂O₃ | Dioxane | 50 | 80 | 1.5 | >99 |
| Rh₂O₃ | Dioxane | 50 | 80 | 1.5 | >99 |
| Rh₂O₃ | TFE | 5 | 40 | 16 | >99 |
| Rh₂O₃ | MeOH | 5 | 80 | 1.5 | 41 |
Data adapted from a study on the hydrogenation of functionalized pyridines.[10]
Table 2: Performance of Palladium-Based Catalysts in Pyridine Hydrogenation
| Catalyst | Pyridine Conversion (%) | Piperidine Selectivity (%) |
| 1% Pd/Al₂O₃ | 46 | 99 |
| 0.5% Pd-1% Ag/Al₂O₃ | 99 | 99 |
| 0.5% Pd-1% Cu/Al₂O₃ | 99 | 99 |
Reaction conditions: 60°C, 70 atm H₂ pressure.[9]
Table 3: Influence of Catalyst Amount on 4-Pyridinecarbonitrile (4PN) Hydrogenation to 4-(aminomethyl)piperidine (4PIPA)
| Catalyst/Substrate Ratio (g/g) | Reaction Time (h) | 4PN Conversion (%) | 4PIPA Selectivity (%) |
| 0.3 | 2.0 | 100 | 94 |
| 0.2 | 3.5 | 100 | 98 |
| 0.1 | 11.0 | 100 | 96 |
Reaction conditions: 10% Pd/C catalyst, 30°C, 6 bar H₂ pressure, in water/dichloromethane with H₂SO₄ additive.[11]
Experimental Protocols
Protocol 1: Catalyst Activity Testing in Pyridine Hydrogenation
Objective: To determine the catalytic activity and selectivity for the hydrogenation of pyridine to piperidine.
Materials:
-
Pyridine (high purity, distilled)
-
Solvent (e.g., ethanol, TFE, dioxane)
-
Hydrogenation catalyst (e.g., Pd/C, Rh/C, Rh₂O₃)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas chromatograph (GC) with a suitable column (e.g., capillary column for amine analysis)
Procedure:
-
Catalyst Preparation: Weigh the desired amount of catalyst (e.g., 0.5 mol%) and place it into the reactor vessel.
-
Reactant Addition: In a separate flask, prepare a solution of pyridine in the chosen solvent. Add the internal standard.
-
Reactor Assembly: Transfer the pyridine solution to the reactor vessel. Seal the reactor.
-
Purging: Purge the reactor several times with nitrogen gas, followed by several purges with hydrogen gas to remove any air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-70 atm). Begin stirring and heat the reactor to the target temperature (e.g., 40-80°C).
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals (if the reactor setup allows) or by monitoring the hydrogen uptake.
-
Reaction Quench: After the desired reaction time, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Sample Analysis: Dilute the reaction mixture with a suitable solvent and analyze by GC to determine the conversion of pyridine and the selectivity to piperidine.
Protocol 2: Regeneration of a Deactivated Catalyst
Objective: To regenerate a catalyst deactivated by coking or certain types of poisoning. This protocol is a general guideline and may need optimization based on the specific catalyst and deactivation cause.
Materials:
-
Deactivated catalyst
-
Tube furnace with temperature programming
-
Quartz reactor tube
-
Inert gas (e.g., nitrogen, argon)
-
Oxidizing gas (e.g., air, diluted oxygen in nitrogen)
-
Reducing gas (e.g., hydrogen)
-
Acidic solution (e.g., dilute acetic acid or sulfuric acid, for poison removal)[7]
-
Deionized water
Procedure for Regeneration by Calcination (for coking):
-
Loading: Place the deactivated catalyst in the quartz reactor tube.
-
Inert Purge: Heat the catalyst under a flow of inert gas to the reaction temperature to remove any adsorbed species.
-
Oxidation: Gradually introduce the oxidizing gas at a controlled temperature to burn off the carbon deposits. The temperature should be high enough for combustion but low enough to avoid sintering the catalyst. Monitor the off-gas for CO₂ as an indicator of coke removal.
-
Inert Purge: Once coke removal is complete, switch back to an inert gas flow to purge the system of any remaining oxygen.
-
Reduction: If the active phase of the catalyst was oxidized during calcination, a reduction step is necessary. Introduce a flow of hydrogen at an appropriate temperature to reduce the metal oxides back to their active metallic state.
-
Cooling: Cool the reactor to room temperature under an inert gas flow. The regenerated catalyst is now ready for reuse or characterization.
Procedure for Regeneration by Acid Washing (for some poisons): [6][7]
-
Washing: Wash the deactivated catalyst with deionized water to remove any soluble residues.
-
Acid Treatment: Suspend the catalyst in a dilute acid solution and stir for a defined period. This step aims to leach out metallic poisons.
-
Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the catalyst in an oven at a suitable temperature.
-
Reduction: If necessary, perform a reduction step as described above to ensure the active sites are in the correct oxidation state.
Visualizations
Caption: Mechanisms of catalyst deactivation in pyridine hydrogenation.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. mdpi.com [mdpi.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. benchchem.com [benchchem.com]
- 4. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 5. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 6. csc.com.tw [csc.com.tw]
- 7. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
Technical Support Center: Optimization of Temperature for 2-Benzylpiperidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of temperature for the synthesis of 2-benzylpiperidine. The primary focus is on the catalytic hydrogenation of 2-benzylpyridine, a common and effective synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of 2-benzylpyridine. This method typically employs a heterogeneous catalyst, such as platinum or palladium on a carbon support, under a hydrogen atmosphere.
Q2: How does reaction temperature generally affect the synthesis of this compound?
A2: Reaction temperature is a critical parameter in the catalytic hydrogenation of 2-benzylpyridine. Generally, increasing the temperature can lead to a higher reaction rate and increased conversion of the starting material. However, excessively high temperatures may promote side reactions, such as hydrogenolysis or the formation of other byproducts, which can decrease the overall yield and purity of the desired this compound.
Q3: What are the typical catalysts used for the hydrogenation of 2-benzylpyridine, and how does temperature optimization relate to the choice of catalyst?
A3: Common catalysts include Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C). The optimal temperature range can vary depending on the activity of the chosen catalyst. For instance, more active catalysts like Rh/C might achieve high conversion at lower temperatures, while less active or poisoned catalysts may require higher temperatures to drive the reaction to completion.
Q4: What are the common side products observed during the synthesis of this compound, and how can their formation be minimized by optimizing the temperature?
A4: Common side products include partially hydrogenated intermediates (e.g., 2-benzyl-1,2,3,4-tetrahydropyridine), products from over-hydrogenation of the aromatic ring (e.g., 2-(cyclohexylmethyl)piperidine), and products of hydrogenolysis (cleavage of the C-N bond). Lowering the reaction temperature can often improve selectivity for the desired product by minimizing these side reactions.
Q5: My reaction is stalled and showing incomplete conversion. Should I increase the temperature?
A5: While increasing the temperature can sometimes improve conversion, it's crucial to first rule out other potential issues. A stalled reaction is often due to catalyst deactivation or poisoning. The nitrogen atom in both the starting material (2-benzylpyridine) and the product (this compound) can act as a poison to the catalyst. Before increasing the temperature, consider the following:
-
Catalyst Activity: Ensure you are using a fresh, high-quality catalyst.
-
Catalyst Loading: Increasing the catalyst loading might be necessary.
-
Hydrogen Pressure: Ensure sufficient hydrogen pressure is maintained throughout the reaction.
-
Solvent Purity: Use a high-purity, dry solvent.
-
Acidic Additives: The addition of a small amount of a weak acid, like acetic acid, can protonate the nitrogen atom, preventing it from binding to and poisoning the catalyst surface. This often allows the reaction to proceed at a lower temperature.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Optimize Temperature: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by TLC or GC to find the optimal balance between reaction rate and side product formation. - Increase Hydrogen Pressure: Higher hydrogen pressure can facilitate the reaction. - Increase Catalyst Loading: A higher catalyst-to-substrate ratio may be required. - Extend Reaction Time: Ensure the reaction is allowed to run to completion. |
| Catalyst Deactivation/Poisoning | - Use Fresh Catalyst: Ensure the catalyst has not been exposed to air or moisture for extended periods. - Add Acidic Modifier: Introduce a small amount of acetic acid (e.g., 1-5 mol%) to the reaction mixture to prevent catalyst poisoning by the nitrogen atoms. - Purify Starting Material: Ensure the 2-benzylpyridine is free from impurities that could poison the catalyst (e.g., sulfur compounds). |
| Side Reactions (e.g., Hydrogenolysis) | - Lower Reaction Temperature: High temperatures can promote the cleavage of the C-N bond. Reducing the temperature can improve selectivity. - Optimize Catalyst Choice: Some catalysts are more prone to inducing hydrogenolysis than others. Consider screening different catalysts (e.g., Pt/C vs. Pd/C). |
Issue 2: Poor Purity of this compound
| Possible Cause | Troubleshooting Steps |
| Formation of Over-hydrogenation Products | - Lower Reaction Temperature: Excessive temperatures can lead to the saturation of the benzyl ring. - Reduce Hydrogen Pressure: Lowering the hydrogen pressure can sometimes improve selectivity. - Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed to avoid further reduction of the product. |
| Presence of Partially Hydrogenated Intermediates | - Increase Reaction Time or Temperature: This indicates an incomplete reaction. See "Incomplete Reaction" under Issue 1. |
| Contamination from Reaction Setup | - Ensure Cleanliness: Thoroughly clean all glassware and equipment to avoid cross-contamination. |
Data Presentation
The following table provides representative data on how reaction temperature can influence the yield and purity of this compound synthesized via the catalytic hydrogenation of 2-benzylpyridine using 5% Pt/C in ethanol. Please note that these are illustrative values, and actual results may vary based on specific experimental conditions.
| Reaction Temperature (°C) | Conversion of 2-Benzylpyridine (%) | Yield of this compound (%) | Purity of this compound (%) | Major Impurities |
| 25 | 65 | 60 | 95 | Unreacted 2-benzylpyridine |
| 50 | 95 | 90 | 98 | Trace unreacted starting material |
| 75 | >99 | 85 | 92 | 2-(Cyclohexylmethyl)piperidine |
| 100 | >99 | 75 | 85 | Increased 2-(cyclohexylmethyl)piperidine, some hydrogenolysis products |
Experimental Protocols
Catalytic Hydrogenation of 2-Benzylpyridine
This protocol describes a general procedure for the synthesis of this compound via catalytic hydrogenation. Optimization of temperature and other parameters may be required.
Materials:
-
2-Benzylpyridine
-
5% Platinum on activated carbon (Pt/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Nitrogen gas
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
Reactor Setup: To a clean and dry high-pressure reactor vessel, add 2-benzylpyridine (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to dissolve the 2-benzylpyridine (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Under an inert atmosphere of nitrogen, carefully add 5% Pt/C (typically 1-5 mol% relative to the substrate).
-
Sealing and Purging: Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.
-
Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 50 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake (pressure drop) and/or by analyzing aliquots via TLC or GC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Wash the celite pad with a small amount of ethanol.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Reducing epimerization during 2-Benzylpiperidine synthesis
Welcome to the technical support center for the synthesis of 2-benzylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on controlling stereochemistry and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is preferred for controlling stereochemistry?
A1: The two most common and effective methods for synthesizing this compound are the catalytic hydrogenation of 2-benzylpyridine and the N-alkylation of piperidine with a benzyl halide.
-
Catalytic Hydrogenation of 2-Benzylpyridine: This is often the preferred method for achieving diastereoselectivity. The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome, typically favoring the formation of the cis diastereomer under kinetic control.[1][2]
-
N-Alkylation of Piperidine: This method involves the reaction of piperidine with a benzyl halide. While a straightforward method for forming the N-benzyl bond, it does not directly address the stereochemistry at the 2-position of the piperidine ring if starting with piperidine itself. Stereocontrol would depend on the stereochemistry of the starting piperidine.
Q2: What is epimerization, and why is it a concern in this compound synthesis?
A2: Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. In the context of this compound synthesis, particularly via catalytic hydrogenation, the initially formed cis isomer (the kinetic product) can convert to the more thermodynamically stable trans isomer.[1][3] This can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired stereoisomer.
Q3: How does the choice of N-protecting group influence the stereochemical outcome?
A3: The N-protecting group can play a crucial role in directing the stereochemistry of the reaction and influencing the propensity for epimerization. For instance, in the synthesis of substituted piperidines, an N-benzyl group can facilitate the epimerization from a cis to a trans isomer under thermodynamic conditions to relieve unfavorable 1,3-diaxial interactions.[1] In contrast, a bulky N-Boc group can influence the conformational equilibrium of the piperidine ring, which can also be exploited to control the stereochemical outcome of subsequent reactions.[1]
Q4: What are the common byproducts in the synthesis of this compound?
A4: Byproducts are dependent on the synthetic route:
-
Catalytic Hydrogenation: Incomplete reduction can leave starting material (2-benzylpyridine) or tetrahydropyridine intermediates. Over-reduction can lead to hydrogenolysis of the benzyl group, yielding toluene and piperidine.
-
N-Alkylation: A common side product is the quaternary ammonium salt formed by the reaction of the product with another molecule of the benzyl halide. The presence of water can also lead to the formation of benzyl alcohol.
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in Catalytic Hydrogenation of 2-Benzylpyridine
This guide addresses the issue of obtaining a mixture of cis and trans isomers when the desired outcome is a single diastereomer.
| Potential Cause | Suggested Solution |
| Thermodynamic Equilibration (Epimerization) | The reaction conditions (high temperature, prolonged reaction time) may be favoring the formation of the more stable trans isomer. Consider lowering the reaction temperature and reducing the reaction time to favor the kinetically controlled cis product.[3] |
| Catalyst Choice | The nature of the catalyst and its support can influence stereoselectivity. For the hydrogenation of substituted pyridines, platinum oxide (PtO2) and rhodium-on-carbon (Rh/C) are commonly used.[2][4] Experiment with different catalysts (e.g., Pd/C, Ru/C) and supports to optimize for the desired diastereomer. |
| Solvent Effects | The solvent can influence the transition state of the hydrogenation reaction. Protic solvents like acetic acid are often used.[4] The polarity and coordinating ability of the solvent can impact the approach of the substrate to the catalyst surface. Screen different solvents to determine the optimal medium for diastereoselectivity.[5] |
| Hydrogen Pressure | Higher hydrogen pressure can sometimes lead to over-reduction or changes in selectivity. Optimize the hydrogen pressure to find a balance between reaction rate and diastereoselectivity. |
Guide 2: Incomplete Reaction or Low Yield in N-Alkylation
This guide provides troubleshooting steps for inefficient N-alkylation of piperidine with benzyl halides.
| Potential Cause | Suggested Solution |
| Insufficient Base | The reaction generates HBr or HCl, which protonates the piperidine starting material, rendering it unreactive. Use at least one equivalent of a non-nucleophilic base (e.g., K2CO3, DIPEA) to neutralize the acid formed.[6] |
| Poor Nucleophilicity of Piperidine | If the piperidine nitrogen is sterically hindered or electronically deactivated by other substituents, the reaction rate will be slow. Consider using a more reactive benzyl halide (e.g., benzyl iodide instead of benzyl chloride) or harsher reaction conditions (higher temperature, longer reaction time). |
| Side Reaction: Quaternization | The product, this compound, can react with the benzyl halide to form a quaternary ammonium salt. To minimize this, use a slight excess of piperidine relative to the benzyl halide and add the benzyl halide slowly to the reaction mixture.[6] |
| Hydrolysis of Benzyl Halide | The presence of water can lead to the hydrolysis of the benzyl halide to benzyl alcohol. Ensure that all reagents and solvents are anhydrous. |
Data Presentation
Table 1: Influence of Catalyst on Diastereoselectivity in the Hydrogenation of Substituted Pyridines
| Catalyst | Substrate | Solvent | Conditions | Major Product | Diastereomeric Ratio (cis:trans) | Yield (%) |
| PtO2 | 2-Methylpyridine | Acetic Acid | 50-70 bar H2 | cis-2-Methylpiperidine | High cis selectivity | >90 |
| Rh2O3 | 2-Substituted Pyridines | TFE | 5 bar H2, 40°C | cis-Piperidine | Major product | High |
| Pd/C | 2-Benzylpyridine | Ethanol | 50 psi H2, rt | cis-2-Benzylpiperidine | Varies with conditions | Moderate to High |
| Ru/C | 2-Substituted Pyridines | Methanol | 300 psi H2, 25°C | cis-Piperidine | 98:2 | High |
Note: Data is compiled from representative examples in the literature and may vary based on specific substrate and reaction conditions.[2][4][7]
Experimental Protocols
Protocol 1: Diastereoselective Catalytic Hydrogenation of 2-Benzylpyridine
This protocol is a general guideline for the catalytic hydrogenation of 2-benzylpyridine to favor the cis-2-benzylpiperidine isomer.
-
Catalyst Preparation: In a high-pressure hydrogenation vessel, add 2-benzylpyridine (1.0 eq) dissolved in glacial acetic acid.
-
Catalyst Addition: Carefully add platinum oxide (PtO2, 5 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-70 bar with hydrogen.
-
Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: N-Alkylation of Piperidine with Benzyl Bromide
This protocol describes a general procedure for the synthesis of N-benzylpiperidine.
-
Reaction Setup: To a solution of piperidine (1.2 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile, add benzyl bromide (1.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by vacuum distillation.[6]
Visualizations
Caption: Comparative workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low diastereoselectivity.
References
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification
Welcome to the Technical Support Center for the purification of 2-Benzylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how can they be identified?
A1: Common impurities in crude this compound often depend on the synthetic route employed. Typical impurities may include:
-
Unreacted starting materials: Such as piperidine, benzyl chloride, or benzaldehyde.
-
Byproducts of the reaction: Including N-benzylpiperidine (an isomer), dibenzylpiperidine (from over-alkylation), or benzyl alcohol (from reduction of benzaldehyde).[1]
-
Residual solvents: From the reaction or initial work-up steps.
These impurities can be identified using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, by comparing the NMR spectrum of the crude product with that of pure this compound, the presence of impurities can be detected by characteristic signals.
Q2: My purified this compound appears as an oil, but I expected a solid. What should I do?
A2: this compound has a reported melting point of 32°C, meaning it can exist as either a low-melting solid or a colorless to pale yellow liquid at or near room temperature. If your product is an oil, it may be due to the presence of impurities that are depressing the melting point. It is also crucial to ensure all residual solvents have been removed under high vacuum. If the product remains an oil after thorough drying and you suspect impurities, further purification via fractional distillation or column chromatography is recommended.
Q3: How can I convert this compound free base to its hydrochloride salt for easier handling and purification?
A3: To convert the free base to the hydrochloride salt, dissolve the purified this compound in a suitable anhydrous solvent such as diethyl ether or ethyl acetate. Then, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried. This crystalline salt is often easier to handle and purify by recrystallization than the free base.
Troubleshooting Purification Methods
This section provides troubleshooting guidance for the most common purification techniques used for this compound: fractional distillation, column chromatography, and recrystallization of its hydrochloride salt.
Fractional Distillation
Problem: Poor separation of this compound from impurities.
| Potential Cause | Suggested Solution |
| Inefficient distillation column. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. |
| Distillation rate is too fast. | A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to improved separation.[2] |
| Incorrect vacuum pressure. | Optimize the vacuum pressure. A lower pressure will decrease the boiling points of the components, potentially increasing the boiling point difference and improving separation. |
| Formation of an azeotrope. | Ensure the crude product is thoroughly dried before distillation, as water can form azeotropes with piperidine derivatives.[] |
Flash Column Chromatography
Problem: Co-elution of this compound with impurities.
| Potential Cause | Suggested Solution |
| Inappropriate solvent system. | The ideal TLC Rf value for this compound should be around 0.2-0.4 for good separation on a column.[4][5] Adjust the eluent polarity. A common starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine (e.g., 1%) to reduce tailing.[4] |
| Column overloading. | The amount of crude material loaded onto the column should not exceed its separation capacity. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[6] |
| Improper column packing. | Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling of the eluent and poor separation. |
| Sample applied in a wide band. | Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and apply it carefully to the top of the silica in a narrow, even band.[6] |
Recrystallization of this compound Hydrochloride
Problem: Oiling out or poor crystal formation.
| Potential Cause | Suggested Solution |
| High concentration of impurities. | Attempt to purify the crude salt by another method, such as a preliminary acid-base extraction, before recrystallization. |
| Inappropriate solvent choice. | The ideal solvent should dissolve the salt well at its boiling point but poorly at low temperatures.[7] For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with other solvents, are often good starting points.[8] |
| Cooling the solution too rapidly. | Allow the solution to cool slowly to room temperature to promote the formation of larger, purer crystals before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the solid to ensure the solution is saturated upon cooling, maximizing the yield.[7] |
Quantitative Data
| Parameter | Value | Reference |
| Boiling Point (Vacuum Distillation) | 75 °C @ 0.2 Torr | [9] |
| Optimal TLC Rf Value | 0.2 - 0.4 | [4][5] |
| Column Chromatography Loading Ratio | 1:30 - 1:50 (Crude:Silica) | [6] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Preliminary Purification
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (aq). The basic this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction twice.[10]
-
Combine the acidic aqueous layers and wash with fresh organic solvent to remove any neutral impurities.[11]
-
Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base solution (e.g., 6 M NaOH).[10]
-
Extract the now basic aqueous layer with an organic solvent (e.g., diethyl ether) to recover the purified this compound free base. Repeat the extraction three times.[12]
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of Hexane:Ethyl Acetate with 1% Triethylamine (e.g., 80:19:1 v/v/v) to achieve an Rf value of ~0.3 for this compound.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.[4]
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of this compound Hydrochloride
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol).[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: A decision-making workflow for selecting a suitable purification method for this compound.
Caption: Troubleshooting guide for common issues in column chromatography of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 4. benchchem.com [benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. magritek.com [magritek.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Preventing byproduct formation in Grignard synthesis of 2-Benzylpiperidine
Technical Support Center: Grignard Synthesis of 2-Benzylpiperidine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Grignard synthesis of this compound. The information is designed for researchers, scientists, and drug development professionals to help prevent byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary Grignard-based synthetic routes to this compound, and what are their main challenges?
A1: There are two primary strategies using Grignard reagents:
-
Addition to a Pyridine Derivative: This involves reacting a benzylmagnesium halide (e.g., benzylmagnesium chloride) with a pyridine-based substrate, such as pyridine itself, a halopyridine, or a pyridine N-oxide.[1][2] The resulting substituted pyridine is then reduced to the corresponding piperidine. The main challenges are controlling regioselectivity (to avoid formation of the 4-benzyl isomer) and preventing side reactions on the pyridine ring.[1] Using a pyridine N-oxide can help direct the addition to the 2-position.[2]
-
Addition to a Cyclic Imine Precursor: This route uses a benzylmagnesium halide to attack a cyclic imine, such as 3,4,5,6-tetrahydropyridine or a derivative.[3] The key challenge here is the stability and purity of the imine substrate. Contamination with pyridine, for instance, can lead to byproducts that are difficult to separate.[3]
Q2: My reaction produces a large amount of a white solid byproduct, identified as 1,2-diphenylethane (bibenzyl). What causes this and how can it be minimized?
A2: The formation of 1,2-diphenylethane is due to a common side reaction known as Wurtz coupling, where the benzylmagnesium halide reacts with the starting benzyl halide.[4] This side reaction is particularly prevalent with reactive halides like benzyl chloride. To minimize it:
-
Control Addition Rate: Add the benzyl halide slowly and at a controlled rate to the magnesium turnings. This maintains a low concentration of the halide, reducing the chance of it reacting with the newly formed Grignard reagent.
-
Solvent Choice: The choice of solvent significantly impacts the ratio of Grignard product to the Wurtz byproduct. Diethyl ether (Et₂O) and 2-methyltetrahydrofuran (2-MeTHF) are superior to tetrahydrofuran (THF) for suppressing this side reaction.[4]
-
Temperature Control: Maintain a gentle reflux during Grignard formation. Excessively high temperatures can favor coupling reactions.
-
Continuous Flow Process: If available, a continuous production process can improve selectivity by physically separating the formed Grignard reagent from the bulk halide solution.[4]
Q3: The Grignard reaction fails to initiate, or the yield is very low with unreacted starting materials remaining. What are the likely causes?
A3: Initiation failure is a common issue in Grignard synthesis. The primary causes are:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer must be removed or broken to expose fresh metal. You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.[5]
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source.[3][6] Ensure all glassware is oven-dried, solvents are rigorously anhydrous (water content <100 ppm), and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[6][7]
-
Impure Reagents: The benzyl halide must be pure and free from water or alcohol stabilizers.
Q4: Why is my final product contaminated with 4-benzylpiperidine in addition to the desired this compound?
A4: This issue arises from a lack of regioselectivity when using a pyridine-based substrate. The Grignard reagent can attack both the C2 and C4 positions of the pyridine ring, leading to a mixture of isomers.[1] To favor the formation of the 2-substituted product, you can use pyridine N-oxide as the starting material. The N-oxide functionality directs the Grignard reagent to attack the 2-position preferentially.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Reaction fails to start (no heat, no bubbling) | Inactive magnesium surface. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gently warm the flask. |
| Wet solvent, reagents, or glassware. | Ensure all solvents are anhydrous and glassware is oven-dried. Run the reaction under a strict inert atmosphere.[6][7] | |
| High percentage of 1,2-diphenylethane | Wurtz coupling side reaction.[4] | Perform a slow, dropwise addition of benzyl halide. Switch the solvent from THF to diethyl ether or 2-MeTHF.[4] |
| Product is a mixture of 2- and 4-benzylpiperidine isomers | Poor regioselectivity of Grignard addition to the pyridine ring.[1] | Use pyridine N-oxide as the substrate to direct the addition to the 2-position.[2] |
| Low overall yield, Grignard reagent quenched | Presence of acidic protons in the system (e.g., water, substrate functional groups).[3][8] | Use anhydrous conditions. Ensure the substrate does not contain acidic functional groups (e.g., -OH, -NH, -COOH). |
| Impure starting materials. | Purify all starting materials before use. For example, if using 3,4,5,6-tetrahydropyridine, ensure it is free from pyridine contamination.[3] |
Quantitative Data Summary
The choice of solvent is critical in minimizing Wurtz coupling during the formation of benzylmagnesium chloride. The following table summarizes the product-to-byproduct ratio observed in different ethereal solvents.
| Solvent | Desired Grignard Product : Wurtz Byproduct Ratio | Reference |
| Diethyl ether (Et₂O) | 90 : 10 | [4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 | [4] |
| Tetrahydrofuran (THF) | 30 : 70 | [4] |
Visual Guides: Reaction Pathways and Troubleshooting
Caption: Main reaction pathway for 2-benzylpyridine synthesis and the competing Wurtz coupling side reaction.
Caption: A decision tree to troubleshoot common issues like low yield and byproduct formation.
Key Experimental Protocol: Synthesis of 2-Benzylpyridine via Benzylmagnesium Chloride and Pyridine N-Oxide
This protocol outlines the synthesis of the 2-benzylpyridine intermediate, which can subsequently be reduced to this compound. This method is chosen for its high regioselectivity.
1. Materials and Reagent Preparation:
-
Glassware: All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be cleaned and oven-dried at 120 °C for at least 4 hours, then assembled hot and allowed to cool under a stream of dry nitrogen or argon.
-
Magnesium Turnings: Activate by stirring in a dry flask under nitrogen for 1 hour. Add one small crystal of iodine until the color dissipates.
-
Solvents: Use anhydrous diethyl ether (<50 ppm water), dispensed from a solvent purification system or freshly distilled from sodium/benzophenone.
-
Reagents: Use freshly distilled benzyl chloride and ensure pyridine N-oxide is dry.
2. Grignard Reagent Formation (Benzylmagnesium Chloride):
-
Place activated magnesium turnings (1.2 eq.) in the three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Add a small volume of anhydrous diethyl ether to just cover the magnesium.
-
Dissolve benzyl chloride (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion (~5-10%) of the benzyl chloride solution to the magnesium. Initiation is indicated by gentle bubbling and a slight increase in temperature. If it does not start, gently warm the flask.
-
Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting grey/black solution at room temperature for 1-2 hours to ensure complete formation.
3. Reaction with Pyridine N-Oxide:
-
In a separate dry flask, dissolve pyridine N-oxide (0.9 eq.) in anhydrous diethyl ether.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the pyridine N-oxide solution to the Grignard reagent via a cannula or dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours.
4. Workup and Purification:
-
Cool the reaction mixture back to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product (2-benzylpyridine) via flash column chromatography on silica gel.
5. Reduction to this compound (Example):
The resulting 2-benzylpyridine can be reduced to this compound via catalytic hydrogenation using a catalyst such as Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina under a hydrogen atmosphere.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. This compound | 32838-55-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. niper.gov.in [niper.gov.in]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scalable Synthesis of 2-Benzylpiperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-benzylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for synthesizing this compound?
A1: The two most prevalent scalable methods for synthesizing this compound are the catalytic hydrogenation of 2-benzylpyridine and the alkylation of a piperidine precursor. Catalytic hydrogenation is often favored for its directness, while alkylation methods can offer more control over substitution patterns.
Q2: What is the primary challenge in the catalytic hydrogenation of 2-benzylpyridine?
A2: The main challenge is controlling the selectivity of the hydrogenation. Over-hydrogenation of the benzyl ring can occur, leading to the formation of 2-(cyclohexylmethyl)piperidine as a significant byproduct. This reduces the yield of the desired product and complicates purification.
Q3: How can I minimize over-hydrogenation of the benzyl ring?
A3: Several strategies can be employed to minimize over-hydrogenation:
-
Catalyst Selection: Use a catalyst with higher selectivity for the pyridine ring, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under optimized conditions.
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can favor the hydrogenation of the pyridine ring over the benzene ring.
-
Acidic Additives: The addition of an acid can protonate the pyridine nitrogen, which can help to improve the selectivity of the hydrogenation.
Q4: What are common issues encountered when using Grignard reagents for the synthesis of 2-substituted piperidines on a large scale?
A4: Scaling up Grignard reactions can present several challenges, including:
-
Exothermic Nature: The formation of the Grignard reagent and its subsequent reaction are often highly exothermic, requiring careful temperature control to prevent runaway reactions.
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and air, necessitating strictly anhydrous and inert reaction conditions, which can be challenging to maintain on a large scale.
-
Heterogeneity: The reaction of magnesium metal is heterogeneous, which can lead to issues with initiation and reproducibility.
Q5: What are the typical byproducts in the synthesis of this compound via lithiation of an N-Boc-piperidine precursor?
A5: The primary byproducts can include unreacted starting material, di-lithiated species, and products from the reaction of the organolithium intermediate with the solvent or other electrophiles present in the reaction mixture. Careful control of stoichiometry and temperature is crucial.
Troubleshooting Guides
Issue 1: Low Yield in Catalytic Hydrogenation of 2-Benzylpyridine
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | The nitrogen atom of the pyridine can poison the catalyst. Try adding a stoichiometric amount of a strong acid (e.g., HCl) to form the pyridinium salt before hydrogenation. Alternatively, use a more poison-resistant catalyst like rhodium on carbon (Rh/C). |
| Inactive Catalyst | The catalyst may be old or have been improperly handled. Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere. |
| Incomplete Reaction | Increase the hydrogen pressure, reaction temperature, or reaction time. Ensure efficient stirring to maximize contact between the catalyst, substrate, and hydrogen. |
| Product Inhibition | The this compound product can sometimes inhibit the catalyst. Consider a flow chemistry setup to continuously remove the product from the reaction zone. |
Issue 2: Poor Selectivity (Over-hydrogenation) in Catalytic Hydrogenation
| Possible Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Reduce the hydrogen pressure and/or reaction temperature. Screen different solvents to find conditions that favor pyridine ring reduction. |
| Incorrect Catalyst Choice | Platinum-based catalysts can be more aggressive towards arene hydrogenation. Screen different catalysts, such as Pd/C or Rh/C, which may offer better selectivity. |
| Prolonged Reaction Time | Monitor the reaction closely by techniques like GC-MS or HPLC and stop the reaction as soon as the starting material is consumed to prevent further reduction of the product. |
Issue 3: Low Yield in Alkylation of Piperidine Precursors
| Possible Cause | Troubleshooting Steps |
| Poor Formation of Organometallic Reagent | Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. |
| Low Reactivity of Electrophile | If using benzyl chloride, consider switching to the more reactive benzyl bromide or benzyl iodide. |
| Side Reactions | For lithiation reactions, maintain a very low temperature (e.g., -78 °C) to prevent decomposition of the organolithium intermediate and side reactions with the solvent. Add the electrophile slowly to the reaction mixture. |
Quantitative Data Summary
Table 1: Comparison of Catalysts for the Hydrogenation of 2-Benzylpyridine
| Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Yield of this compound (%) | Selectivity (%) |
| 5% Pd/C | 50 | 25 | Ethanol | 85 | 95 |
| 10% Pt/C | 50 | 25 | Acetic Acid | 90 | 80 |
| 5% Rh/C | 100 | 50 | Methanol | 92 | >98 |
Note: Yields and selectivities are representative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Benzylpyridine
-
Preparation: To a high-pressure reactor, add 2-benzylpyridine (1.0 eq) and a suitable solvent (e.g., ethanol, 10 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% Pd/C (5 mol%) to the solution under a stream of nitrogen.
-
Reaction: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor with hydrogen to 50 psi. Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Lithiation of N-Boc-2-phenylpiperidine
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of N-Boc-2-phenylpiperidine (1.0 eq) in anhydrous THF (10 mL per gram of substrate).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add sec-butyllithium (1.1 eq, 1.4 M in cyclohexane) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting deep red solution at -78 °C for 1 hour.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Deprotection: The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid in dichloromethane to yield this compound.
Visualizations
Technical Support Center: Work-up Procedure for 2-Benzylpiperidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the work-up procedure for 2-benzylpiperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound, and how do they impact the work-up? A1: The most common synthesis methods include the catalytic hydrogenation of 2-benzylpyridine, the reaction of a benzylmagnesium halide with a piperidine precursor (Grignard reaction), or the N-alkylation of piperidine followed by other modifications.[1][2] The chosen route determines the potential byproducts and impurities, which directly impacts the required work-up and purification strategy. For instance, a Grignard reaction work-up requires careful quenching of the reactive Grignard reagent and removal of magnesium salts, while a hydrogenation reaction work-up involves the removal of the metal catalyst.[2]
Q2: Why is pH control so critical during the liquid-liquid extraction of this compound? A2: this compound is a basic amine. The principle of an acid-base extraction is to control its solubility by changing its ionization state.[3]
-
In acidic conditions (pH < pKa) , the amine is protonated to form a water-soluble ammonium salt (R₃NH⁺). This allows it to be extracted from an organic layer into an aqueous layer, separating it from non-basic impurities. A general rule is to adjust the pH to at least 2 units below the pKa of the amine's conjugate acid.[3]
-
In basic conditions (pH > pKa) , the amine is in its neutral, uncharged form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.[3] This allows it to be extracted from an aqueous layer back into an organic layer, leaving behind any water-soluble impurities.
Q3: What are the recommended solvents for extraction and purification? A3: For liquid-liquid extraction, common organic solvents include dichloromethane (DCM), ethyl acetate, and ether.[1][3] For purification by flash column chromatography, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used. To prevent the basic amine from streaking on the silica gel column, a small amount of a basic modifier, such as triethylamine or ammonia in methanol, is often added to the eluent.[4]
Q4: What are the potential byproducts I should be aware of during the work-up? A4: Byproducts are dependent on the synthetic route. For N-alkylation reactions to produce N-benzylpiperidine, over-alkylation can lead to the formation of a quaternary ammonium salt.[5] If pyridine is present as an impurity in a Grignard reaction with a tetrahydropyridine precursor, it can react to form byproducts that are difficult to separate.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of this compound.
| Problem | Potential Cause | Recommended Solution |
| Persistent Emulsion During Extraction | High concentration of surfactant-like compounds or vigorous shaking.[6] | 1. Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[6][7] 2. Salting Out: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[3][6] 3. Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[6] 4. Filtration: Use phase separation filter paper.[6] 5. Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[6] |
| Low Product Yield After Extraction | Incorrect pH of the aqueous phase, leading to the amine remaining in the wrong layer. | Verify the pH of the aqueous layer using pH paper or a meter. To extract the neutral amine into the organic phase, ensure the aqueous layer is basic (pH > 9-10). To wash away non-basic impurities, ensure the amine is protonated in an acidic aqueous layer (pH < 2).[3] |
| Product is an Oil, but Literature Reports a Solid | The product may be a different stereoisomer or an impure racemic mixture. | The physical properties of chiral molecules can differ. For example, (R)-2-Benzylpiperidine is reported as crystals with a melting point of 45-50 °C, while the (S)-isomer is a liquid. Verify purity by TLC, NMR, or GC-MS. If impure, further purification may be required. |
| Streaking on Silica Gel TLC Plate | The basic amine is interacting strongly with the acidic silica gel. | Add a small amount (0.5-1%) of triethylamine or a few drops of ammonium hydroxide to the eluent system. This will neutralize the acidic sites on the silica gel and lead to sharper bands.[4] |
| Third Layer Formation During Extraction | Partial miscibility of the organic and aqueous phases. | Add brine to decrease the mutual solubility of the two phases.[3] Alternatively, consider switching to an organic solvent with lower water miscibility.[3] |
Experimental Protocols
Protocol: General Acid-Base Extraction for this compound Isolation
This protocol outlines a standard liquid-liquid extraction procedure to isolate this compound from a crude reaction mixture.
-
Quenching: Cool the reaction mixture in an ice bath. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water until gas evolution ceases.[1]
-
Solvent Addition: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate).
-
Initial Extraction (Basification): Ensure the aqueous layer is basic (pH > 9) by adding a base such as 2N NaOH solution. This converts any amine salt to the neutral, organic-soluble free base. Stopper the funnel, shake gently while venting frequently, and allow the layers to separate.[8]
-
Separation: Drain the organic layer. Extract the remaining aqueous layer two more times with the organic solvent. Combine all organic layers.
-
Acidic Wash (Optional Purification Step): To remove non-basic organic impurities, wash the combined organic layers with a dilute acidic solution (e.g., 1M HCl). The protonated this compound will move into the aqueous layer. Separate the aqueous layer and wash the organic layer (which contains impurities) once more with the acidic solution.
-
Re-Basification and Back-Extraction: Combine the acidic aqueous extracts from the previous step. In a clean separatory funnel, make this aqueous layer strongly basic (pH > 10) with 2N NaOH. Extract the now neutral amine back into a fresh organic solvent (e.g., dichloromethane) three times.[3]
-
Drying and Concentration: Combine the final organic extracts. Wash once with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation.[1]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the work-up and isolation of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting emulsion formation during extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 32838-55-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 8. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of 2-Benzylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It directly addresses specific issues encountered during the synthesis of 2-benzylpiperidine, with a focus on the impact of solvent on stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in controlling the stereoselectivity of this compound synthesis?
A1: The solvent plays a crucial role in stereoselective synthesis by influencing the energy of transition states. It can affect the conformation of reactants and intermediates, the solubility of reagents and catalysts, and can participate directly in the reaction mechanism through coordination. The polarity, protic or aprotic nature, and coordinating ability of a solvent can all impact the diastereomeric or enantiomeric outcome of the reaction.[1][2]
Q2: How does solvent polarity affect the diastereoselectivity of the reaction?
A2: Solvent polarity can significantly influence the relative stability of the different diastereomeric transition states. For reactions proceeding through polar transition states, a more polar solvent will lower the activation energy. If the transition states leading to different diastereomers have different polarities, changing the solvent polarity can alter the diastereomeric ratio (d.r.). For instance, in some reactions, increasing solvent polarity may favor the formation of the more polar transition state, thus enhancing the formation of a specific diastereomer.
Q3: Can the coordinating ability of a solvent influence stereoselectivity?
A3: Yes, coordinating solvents can interact with metal catalysts or reagents, altering their steric and electronic properties. This can directly impact the facial selectivity of the reaction. For example, a coordinating solvent might block one face of a catalyst, forcing the substrate to approach from the less hindered side, thereby controlling the stereochemical outcome.
Q4: Are there specific solvents that are generally preferred for achieving high stereoselectivity in piperidine synthesis?
A4: The choice of solvent is highly dependent on the specific reaction (e.g., reduction, alkylation, cycloaddition) and the catalyst system being used. However, aprotic solvents like tetrahydrofuran (THF), diethyl ether, toluene, and dichloromethane are commonly employed in stereoselective syntheses involving organometallic reagents. In some cases, protic solvents like ethanol have been shown to influence reaction rates and outcomes.[1] A systematic screening of solvents is often necessary to determine the optimal conditions for a desired stereochemical outcome.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (or Enantioselectivity)
-
Symptom: The ratio of desired stereoisomer to undesired stereoisomer(s) is low.
-
Possible Cause: The chosen solvent may not be optimal for differentiating the energies of the diastereomeric transition states.
-
Troubleshooting Steps:
-
Solvent Screening: Perform a systematic screen of solvents with varying polarities and coordinating abilities. It is advisable to test a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dichloromethane, acetonitrile) and polar protic (e.g., ethanol, methanol), if compatible with the reaction chemistry.[1]
-
Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by amplifying the small energy differences between competing transition states.
-
Catalyst/Reagent Modification: If solvent and temperature optimization are insufficient, consider using a different chiral catalyst, auxiliary, or reagent that may exhibit higher stereocontrol in a broader range of solvents.
-
Issue 2: Inconsistent Stereoselectivity Between Batches
-
Symptom: The diastereomeric or enantiomeric ratio varies significantly when repeating the synthesis.
-
Possible Cause: The solvent quality, particularly the water content, may be inconsistent. Trace amounts of water or other impurities can interfere with many stereoselective reactions, especially those involving sensitive organometallic reagents or catalysts.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that all solvents are rigorously dried and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Standardize Solvent Source: Use solvents from the same supplier and lot number for a series of reactions to minimize variability.
-
Check for Peroxides: In the case of ether solvents like THF or diethyl ether, test for and remove peroxides, as they can lead to unpredictable side reactions.
-
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of a Pyridine Precursor to a this compound Derivative
This protocol is a generalized procedure based on common methods for the stereoselective synthesis of substituted piperidines.
-
Catalyst Preparation: In a glovebox, a suitable chiral catalyst (e.g., an Iridium-based catalyst with a chiral ligand) is weighed into a reaction vessel.
-
Reaction Setup: The reaction vessel is sealed and removed from the glovebox. The pyridine precursor is added to the vessel, which is then purged with an inert gas.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., Dichloromethane, Methanol, or a mixture) is added via syringe.
-
Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (the pressure will be specific to the substrate and catalyst) at a controlled temperature.
-
Monitoring: The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Work-up: Upon completion, the catalyst is removed by filtration (e.g., through a pad of celite), and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography. The stereoselectivity (diastereomeric or enantiomeric ratio) is determined by chiral HPLC or NMR analysis of the purified product.
Data Presentation
Table 1: Effect of Solvent on the Diastereoselectivity of a Hypothetical this compound Synthesis
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (cis:trans) |
| 1 | Toluene | 2.4 | 85:15 |
| 2 | Diethyl Ether | 4.3 | 90:10 |
| 3 | Tetrahydrofuran (THF) | 7.6 | 95:5 |
| 4 | Dichloromethane (DCM) | 9.1 | 92:8 |
| 5 | Acetonitrile | 37.5 | 70:30 |
| 6 | Ethanol | 24.6 | 65:35 |
Note: This data is illustrative and intended to demonstrate the potential impact of solvent choice on the stereochemical outcome. Actual results will vary depending on the specific reaction conditions.
Visualizations
Caption: A generalized workflow for the stereoselective synthesis of this compound.
Caption: Relationship between solvent properties and stereoselectivity.
References
Validation & Comparative
A Comparative Guide to the Validation of 2-Benzylpiperidine Purity by Chiral HPLC
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds like 2-benzylpiperidine is a critical step in guaranteeing product safety and efficacy. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by representative experimental data and detailed methodologies.
Chiral HPLC: The Gold Standard for Enantiomeric Purity
Chiral HPLC remains the most widely used and effective method for separating and quantifying enantiomers of pharmaceutical compounds. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.
Illustrative Experimental Protocol for Chiral HPLC
The following protocol is a representative method for the chiral separation of this compound, based on established methods for similar compounds.
Objective: To separate and quantify the enantiomers of this compound and validate the method in terms of linearity, precision, and accuracy.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IA or a similar amylose-based CSP.
-
Mobile Phase: A mixture of n-hexane, ethanol, and isopropanol (e.g., 80:10:10 v/v/v) with a small amount of an amine additive like diethylamine (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples are dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL).
Data Presentation: Performance of Chiral HPLC
The following tables summarize the expected quantitative data from a validation study of the chiral HPLC method for this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Rs) | > 1.5 | 2.1 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | > 2000 | 3500 |
Table 2: Method Validation Data
| Parameter | Range/Level | Typical Result |
| Linearity | ||
| Range | 1 - 100 µg/mL | Correlation Coefficient (r²) > 0.999 |
| Precision | ||
| Repeatability (RSD, n=6) | ≤ 2.0% | 0.8% |
| Intermediate Precision (RSD, n=6) | ≤ 2.0% | 1.5% |
| Accuracy | ||
| Recovery (at 3 levels) | 98.0% - 102.0% | 99.5% |
| Limit of Detection (LOD) | - | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | - | 1.0 µg/mL |
Alternative Analytical Techniques for Purity Assessment
While chiral HPLC is paramount for enantiomeric purity, other methods can be employed to assess overall chemical purity, including the presence of achiral impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.
Illustrative Experimental Protocol for GC-MS:
-
GC System: A standard GC with a mass selective detector.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium
-
Injection: Split injection
-
Temperature Program: An initial temperature of 100°C, ramped to 280°C.
-
MS Detection: Electron ionization (EI) with full scan mode.
-
Sample Preparation: Samples may be derivatized with a silylating agent (e.g., BSTFA) to improve volatility.
Chiral Capillary Electrophoresis (CE)
Chiral CE is an alternative to chiral HPLC that offers high separation efficiency and low consumption of solvents and samples. Separation is achieved by adding a chiral selector to the background electrolyte.
Illustrative Experimental Protocol for Chiral CE:
-
CE System: A standard CE instrument with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) containing a chiral selector (e.g., a cyclodextrin derivative).
-
Voltage: 20-30 kV
-
Detection: UV detection at 214 nm.
Comparison of Analytical Methods
The choice of analytical method depends on the specific purity attribute being assessed. The following table provides a comparison of the discussed techniques.
Table 3: Comparison of Analytical Methods for this compound Purity
| Feature | Chiral HPLC | GC-MS | Chiral Capillary Electrophoresis |
| Primary Application | Enantiomeric Purity | Achiral Impurity Profiling | Enantiomeric Purity |
| Selectivity | High for enantiomers | High for a broad range of impurities | High for enantiomers |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg level) | High (µg/mL) |
| Analysis Time | Moderate (10-30 min) | Moderate (20-40 min) | Fast (5-15 min) |
| Solvent Consumption | High | Low | Very Low |
| Sample Derivatization | Not usually required | Often required | Not usually required |
| Strengths | Robust and well-established | Excellent for impurity identification | High efficiency, low sample volume |
| Limitations | Higher solvent cost | Not suitable for non-volatile impurities | Method development can be complex |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the validation of this compound purity.
Caption: A logical workflow for the comprehensive purity validation of this compound.
Caption: Key steps in the development of a chiral HPLC method for this compound.
Characterization of 2-Benzylpiperidine: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative analytical techniques for the structural elucidation and characterization of 2-benzylpiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. While NMR spectroscopy stands as the gold standard for detailed structural analysis, other methods can offer complementary information regarding purity and molecular weight.
¹H and ¹³C NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information for the structural confirmation of this compound by elucidating the chemical environment of each proton and carbon atom within the molecule.
Note on Data: Extensive searches of scientific literature and spectral databases did not yield a complete, experimentally verified and assigned ¹H and ¹³C NMR dataset for this compound. The data presented below is a representative dataset based on the analysis of structurally similar compounds, including 1-benzylpiperidine and 4-benzylpiperidine, and predicted spectral data.
¹H NMR Data (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl ring, the piperidine ring, and the benzylic methylene group.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl H | 7.15 - 7.35 | Multiplet | - |
| H-2 (Piperidine) | ~3.0 - 3.2 | Multiplet | - |
| Benzylic CH₂ | 2.55 - 2.75 | Multiplet | - |
| H-6eq (Piperidine) | ~2.9 | Multiplet | - |
| H-6ax (Piperidine) | ~2.4 | Multiplet | - |
| NH | 1.5 - 2.5 (broad) | Singlet | - |
| Piperidine CH₂ | 1.3 - 1.9 | Multiplet | - |
¹³C NMR Data (Predicted)
The carbon NMR spectrum provides information on all unique carbon environments in this compound.
| Assignment | Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | ~140 |
| Phenyl CH | 126 - 130 |
| C-2 (Piperidine) | ~58 |
| Benzylic CH₂ | ~42 |
| C-6 (Piperidine) | ~47 |
| C-3, C-5 (Piperidine) | ~26 |
| C-4 (Piperidine) | ~25 |
Alternative Characterization Methods
While NMR provides the structural backbone, other techniques are essential for a complete characterization profile, particularly for assessing purity and confirming molecular weight.
| Technique | Information Provided | Comparison to NMR |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and fragmentation patterns that can offer structural clues. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. | Complementary to NMR. MS confirms the molecular formula, while NMR elucidates the connectivity of the atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H bond in the piperidine ring, C-H bonds of the aromatic and aliphatic parts). | Less detailed than NMR for overall structure determination but useful for quick functional group identification. |
| High-Performance LiquidChromatography (HPLC) | Primarily used to determine the purity of the compound by separating it from any impurities. | Does not provide structural information but is crucial for assessing the sample's purity, which is vital for subsequent applications. |
| Gas Chromatography-MassSpectrometry (GC-MS) | Combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, ideal for analyzing the purity of volatile compounds and identifying components of a mixture. | Provides information on both purity and molecular weight of volatile components. It is a powerful tool for quality control. |
Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any particulate matter.
-
-
Instrument Setup:
-
Use a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
-
Workflow for Structural Characterization
The logical flow for the complete characterization of this compound is outlined below.
Caption: Workflow for the synthesis and characterization of this compound.
A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of piperidines through the hydrogenation of pyridines is a critical process. Piperidine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals and agrochemicals.[1][2][3] This guide provides an objective comparison of various catalytic systems for pyridine hydrogenation, supported by experimental data, to aid in the selection of the most suitable catalyst for specific applications.
The hydrogenation of pyridine to piperidine, while conceptually straightforward, presents challenges due to the stability of the aromatic pyridine ring and the potential for catalyst poisoning by the nitrogen-containing substrate and product.[4][5] Consequently, the choice of catalyst and reaction conditions is paramount to achieving high conversion and selectivity. This analysis covers a range of heterogeneous catalysts, including noble metal and non-noble metal systems, detailing their performance under various conditions.
Performance Comparison of Heterogeneous Catalysts
The selection of a catalyst for pyridine hydrogenation is a trade-off between activity, selectivity, cost, and the required reaction conditions. Noble metal catalysts, such as rhodium, ruthenium, and platinum, generally exhibit high activity under milder conditions, while non-noble metal catalysts like nickel are more cost-effective but often necessitate more demanding process parameters.[1][6] The following table summarizes the performance of several key catalysts based on published experimental data.
| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Solvent | Conversion (%) | Selectivity to Piperidine (%) | Reference |
| Rh₂O₃ | - | 40 | 5 | Trifluoroethanol (TFE) | >95 | >99 | [1] |
| Rh/C | Carbon | 110 | 40 | Water | 97 | 99 | [7] |
| Ru nanoparticles | Carbon | Ambient | 10 | Methanol | >99 | >99 (cis) | [8] |
| PtO₂ | - | Room Temp. | 50-70 | Glacial Acetic Acid | ~90-95 | High | [9][10] |
| 10% Pd/C | Carbon | 30 | 6 | Water/Dichloromethane | 100 | 98 (to 4-piperidylmethylamine)¹ | [7] |
| Raney Ni | - | 200 | 150-300 | - | High | High | [6] |
| γ-Mo₂N | - | (DFT Study) | - | - | (DFT Study) | (DFT Study) | [11] |
¹Note: Data for Pd/C is for the hydrogenation of 4-pyridinecarbonitrile, where both the nitrile group and the pyridine ring are hydrogenated.
In-Depth Catalyst Analysis
Rhodium-based catalysts have demonstrated exceptional activity for pyridine hydrogenation under remarkably mild conditions. For instance, commercially available rhodium(III) oxide (Rh₂O₃) can effectively catalyze the hydrogenation of a wide array of functionalized pyridines at just 40°C and 5 bar of H₂ pressure.[1][2] This catalyst shows broad functional group tolerance, including alcohols, amines, and carbonyls.[1] Carbon-supported rhodium catalysts (Rh/C) are also highly effective, though sometimes requiring higher temperatures and pressures.[7] Recent advancements in electrocatalysis have highlighted Rh on Ketjenblack (Rh/KB) for the quantitative conversion of pyridine to piperidine at ambient temperature and pressure, showcasing a green and energy-efficient alternative to traditional thermal methods.[12][13]
Ruthenium-based catalysts , particularly supported ruthenium nanoparticles, are also highly efficient for the diastereoselective cis-hydrogenation of substituted pyridines under mild conditions.[8] Homogeneous ruthenium complexes have been employed in transfer hydrogenation reactions, using hydrogen donors like formic acid or ammonia-borane, which circumvents the need for high-pressure gaseous hydrogen.[14][15][16]
Platinum and Palladium catalysts are widely used in hydrogenation reactions. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines, typically in an acidic solvent like glacial acetic acid, which activates the pyridine ring towards reduction.[9][10] Palladium on carbon (Pd/C) is another common catalyst, often used for the hydrogenation of substituted pyridines, such as pyridinecarbonitriles, where it can achieve high selectivity under mild conditions with the use of acidic additives.[7]
Non-noble metal catalysts , such as Raney Nickel, offer a cost-effective alternative, though they generally require more forcing conditions, including high temperatures (up to 200°C) and pressures (150-300 atm).[6] Despite these harsher requirements, their low cost makes them attractive for large-scale industrial processes.[6] Molybdenum nitride (γ-Mo₂N) has been investigated through DFT studies as a potential catalyst for hydrodenitrogenation processes, which includes the hydrogenation of pyridine.[11]
Experimental Methodologies
The following sections provide generalized protocols for common pyridine hydrogenation experiments.
General Protocol for Heterogeneous Catalytic Hydrogenation (Thermal)
-
Catalyst Preparation/Pre-treatment: The catalyst (e.g., 0.5-5 mol% of Rh₂O₃, PtO₂, or Pd/C) is weighed and placed into a high-pressure autoclave reactor. For some catalysts, pre-reduction under a hydrogen flow may be necessary.
-
Reaction Setup: The pyridine substrate is dissolved in a suitable solvent (e.g., trifluoroethanol, methanol, or acetic acid) and added to the autoclave.
-
Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then with hydrogen. The system is then pressurized with hydrogen to the desired pressure (e.g., 5-70 bar) and heated to the target temperature (e.g., 25-200°C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analyzing aliquots of the reaction mixture using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up and Product Isolation: After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration (e.g., through a pad of Celite). The solvent is then removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield the desired piperidine.
Protocol for Electrocatalytic Hydrogenation
-
Electrolyzer Assembly: A membrane electrode assembly is prepared, typically using an anion-exchange membrane. The cathode consists of the catalyst (e.g., Rh/KB) deposited on a gas diffusion layer, and the anode is often a platinum-based material.
-
Electrolyte: An aqueous solution of the pyridine substrate is used as the catholyte.
-
Electrolysis: The electrolysis is carried out at a constant current density (e.g., 25 mA cm⁻²) at ambient temperature. The reaction can be performed in a flow cell to improve efficiency.
-
Product Analysis: The catholyte is periodically sampled and analyzed by GC or NMR to determine the conversion of pyridine and the yield of piperidine.[12][13]
Reaction Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the general reaction pathway for pyridine hydrogenation and a typical experimental workflow.
Caption: General reaction pathway for the hydrogenation of pyridine to piperidine.
Caption: Typical experimental workflow for pyridine hydrogenation.
Conclusion
The choice of catalyst for pyridine hydrogenation is highly dependent on the specific requirements of the synthesis, including the substrate's functional groups, desired reaction conditions, and economic considerations. Noble metal catalysts, particularly those based on rhodium and ruthenium, offer high activity and selectivity under mild conditions, making them ideal for laboratory-scale synthesis and the production of fine chemicals. For large-scale industrial applications, the cost-effectiveness of non-noble metal catalysts like Raney Nickel may outweigh the need for more stringent reaction conditions. The emerging field of electrocatalysis presents a promising avenue for sustainable and energy-efficient piperidine synthesis. This guide provides a foundational understanding to aid researchers in navigating the diverse landscape of catalytic systems for this important transformation.
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 6. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 2-Benzylpiperidine and N-Benzylpiperidine as Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, featured in a vast number of therapeutic agents due to its favorable physicochemical properties and synthetic versatility.[1] Among its many derivatives, 2-benzylpiperidine and N-benzylpiperidine stand out as critical synthetic precursors. While isomeric, their distinct structural features dictate divergent synthetic applications and position them as key building blocks for different classes of pharmaceuticals. This guide provides an objective comparison of their utility, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Applications
| Feature | This compound | N-Benzylpiperidine |
| Structure | Benzyl group on the C2 carbon of the piperidine ring | Benzyl group on the nitrogen atom of the piperidine ring |
| Primary Synthetic Role | Intermediate for C-substituted piperidine derivatives | Precursor for N-substituted piperidine derivatives and as a protecting group |
| Key Applications | Synthesis of stimulants (e.g., Methylphenidate) and other CNS-active agents.[2][3] | "Privileged scaffold" in drug discovery for a wide range of therapeutic areas including Alzheimer's disease, cancer, and pain management.[4][5] |
| Synthetic Accessibility | Typically synthesized via hydrogenation of 2-benzylpyridine or its derivatives.[6][7] | Readily synthesized by direct N-alkylation of piperidine with a benzyl halide or reductive amination.[8][9] |
| Reactivity Profile | Secondary amine allows for N-functionalization; steric hindrance from the C2-benzyl group can influence reactivity.[10] | Tertiary amine; the N-benzyl group can be readily cleaved (debenzylation) to provide a secondary amine for further functionalization.[4] |
Synthetic Utility and Comparative Performance
The choice between this compound and N-benzylpiperidine as a synthetic precursor is fundamentally guided by the desired final molecular architecture.
N-Benzylpiperidine: A Versatile Scaffold and Protecting Group
The N-benzylpiperidine motif is a well-established "privileged scaffold" in medicinal chemistry.[4] Its prevalence stems from the structural and functional advantages it confers upon a molecule. The benzyl group can participate in crucial cation-π interactions with biological targets, while the piperidine ring offers a three-dimensional framework that can be readily modified to optimize efficacy and pharmacokinetic properties.[4]
The synthesis of N-benzylpiperidine derivatives is typically straightforward, with two primary high-yielding methods:
-
Direct Alkylation: This classic SN2 reaction involves the nucleophilic attack of the piperidine nitrogen on a benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base to neutralize the resulting hydrohalic acid.[8]
Furthermore, the N-benzyl group serves as an excellent protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions and can be readily removed via catalytic hydrogenation (debenzylation) to liberate the secondary amine for subsequent functionalization.
This compound: A Key Intermediate for C-Substituted Piperidines
This compound's primary utility lies in its role as a precursor to C2-substituted piperidine-containing drugs, most notably the central nervous system stimulant methylphenidate (Ritalin).[2] In this context, the benzyl group is an integral part of the final pharmacophore.
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 2-benzylpyridine or its corresponding pyridinium salt.[6][7] This approach allows for the stereoselective synthesis of chiral 2-substituted piperidines, which is crucial for optimizing pharmacological activity.[6] The secondary amine of this compound is available for further reactions, such as N-alkylation or N-acylation, to build more complex molecules. However, the steric bulk of the adjacent benzyl group can influence the accessibility of the nitrogen and the regioselectivity of subsequent reactions on the piperidine ring.[10]
Experimental Protocols
Synthesis of N-Benzylpiperidine via Reductive Amination
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [8]
-
To a round-bottom flask, add the piperidine derivative (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in a suitable solvent, such as DCM or DCE.
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. Acetic acid can be added as a catalyst.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the solution. Be cautious as gas evolution may occur.
-
Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylpiperidine.
Synthesis of this compound via Catalytic Hydrogenation of 2-Benzylpyridine
Materials:
-
2-Benzylpyridine
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure: (General procedure based on literature)[6][7]
-
In a hydrogenation vessel, dissolve 2-benzylpyridine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Carefully add the hydrogenation catalyst (e.g., PtO₂ or 10% Pd/C, typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-500 psi, consult specific literature for optimal pressure).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Remove the solvent under reduced pressure. If acetic acid was used as the solvent, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
-
Purify the product by distillation or column chromatography.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to N-benzylpiperidine and this compound.
Caption: Decision workflow for precursor selection.
Conclusion
This compound and N-benzylpiperidine, while structurally similar, offer distinct and complementary advantages as synthetic precursors in drug development. N-benzylpiperidine is a versatile and widely used scaffold, readily prepared and incorporated into a diverse range of molecular architectures, and also serves as a reliable protecting group. Its application is broad, spanning numerous therapeutic areas. In contrast, this compound is a more specialized precursor, indispensable for the synthesis of C2-benzylated piperidine-containing drugs, particularly in the realm of CNS therapeutics. The choice between these two valuable building blocks will ultimately be dictated by the specific synthetic strategy and the desired final product. A thorough understanding of their respective synthetic accessibility and reactivity profiles is paramount for the efficient and successful development of novel piperidine-based pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Methylphenidate - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Pharmacological Comparison of 2-Benzylpiperidine Enantiomers: A Guide for Researchers
An examination of the stereoselective interactions of 2-benzylpiperidine with monoamine transporters, providing a framework for future research and drug development.
This guide offers a comparative overview of the pharmacological properties of this compound, a stimulant drug belonging to the arylpiperidine class. While research has established its role as a monoamine reuptake inhibitor, a detailed, direct comparison of its individual (R)- and (S)-enantiomers is not extensively available in current literature. This document summarizes the known pharmacological data for racemic this compound, discusses the critical role of stereochemistry in its activity by drawing parallels with closely related compounds, and provides detailed experimental protocols for the assays cited. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and Stereoisomerism
This compound is a structural analog of other piperidine-based stimulants like methylphenidate. Its primary mechanism of action is the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin from the synaptic cleft. By blocking these transporters, this compound increases the extracellular concentrations of these neurotransmitters, leading to its stimulant effects.
The 2-position of the piperidine ring in this compound is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-2-benzylpiperidine and (S)-2-benzylpiperidine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is due to the three-dimensional nature of biological targets like receptors and transporters, which can interact preferentially with one enantiomer over the other. While specific comparative data for the enantiomers of this compound are scarce, studies on related chiral piperidine derivatives consistently demonstrate the importance of stereochemistry in determining their potency and selectivity. For instance, in a study of N-benzyl-2-acetamido-3-methoxypropionamide, the anticonvulsant activity was found to reside primarily in the (R)-stereoisomer. Similarly, for a series of cis-3,6-disubstituted piperidine derivatives, the (S,S)-(-)-enantiomer was identified as having the highest potency for the dopamine transporter (DAT). These examples underscore the high probability of significant pharmacological differences between (R)- and (S)-2-benzylpiperidine.
Pharmacological Data: Racemic this compound
The available pharmacological data for racemic this compound indicates that it is a less potent monoamine reuptake inhibitor compared to methylphenidate.[1] Its primary target appears to be the dopamine transporter (DAT).
Table 1: In Vitro Affinity and Functional Inhibition of Racemic this compound at Monoamine Transporters
| Target Transporter | Parameter | Value (nM) | Reference Compound (Methylphenidate) Value (nM) |
| Dopamine (DAT) | Binding Affinity (Ki) | 6,360 | ~75 |
| Dopamine (DAT) | Functional Inhibition (IC50) | 3,780 - 8,800 | ~100 - 230 |
| Norepinephrine (NET) | % Inhibition @ 10,000 nM | 36% | - |
| Serotonin (SERT) | % Inhibition @ 10,000 nM | 22% | - |
Note: The data presented is for the racemic mixture of this compound. It is highly probable that the individual enantiomers exhibit different affinities and potencies.
Experimental Protocols
The following are detailed methodologies for key experiments used in the pharmacological characterization of monoamine reuptake inhibitors like this compound.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a compound for a specific transporter.
Objective: To measure the ability of this compound enantiomers to displace a radiolabeled ligand from the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Materials:
-
Cell membranes prepared from cells expressing the human recombinant DAT, NET, or SERT.
-
Radioligands: [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, and [3H]citalopram for SERT.
-
Test compounds: (R)- and (S)-2-benzylpiperidine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or test compound.
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Monoamine Reuptake Inhibition Assay
This functional assay measures the potency (IC50) of a compound in inhibiting the uptake of a neurotransmitter into cells.
Objective: To determine the ability of this compound enantiomers to inhibit the uptake of radiolabeled dopamine, norepinephrine, or serotonin into cells expressing the respective transporters.
Materials:
-
HEK293 or other suitable cells stably or transiently expressing the human DAT, NET, or SERT.
-
Radiolabeled substrates: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.
-
Test compounds: (R)- and (S)-2-benzylpiperidine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Non-specific uptake control (e.g., incubation at 4°C or use of a high concentration of a known inhibitor).
-
Lysis buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compounds.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compounds or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate to the wells and incubate for a defined time (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Determine the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the concentration of the test compound to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of this compound.
Caption: Dopaminergic synapse and the inhibitory action of this compound on DAT.
References
A Comparative Guide to the Quantification of 2-Benzylpiperidine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-benzylpiperidine impurities. The following sections detail the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and other common analytical techniques, supported by experimental data from analogous compounds, and provide standardized protocols for method validation.
Comparative Performance of Analytical Methods
The quantification of this compound and its related impurities in various matrices is achievable through several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also prevalent and robust methods for the analysis of related piperidine and piperazine compounds. Supercritical Fluid Chromatography (SFC) presents a "greener" and often faster alternative, particularly for chiral separations.
Below is a summary of their typical validation parameters, based on data from structurally related piperidine/piperazine compounds.
Table 1: Comparison of GC-MS Method Performance for Piperazine Analogs
| Validation Parameter | 1-Benzylpiperazine (BZP) in Plasma[2][3] | 1-Benzylpiperazine (BZP) in Urine[2] |
| Linearity Range | 0 - 10 µg/mL | 0 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.004 µg/mL | 0.002 µg/mL |
| Limit of Quantification (LOQ) | 0.016 µg/mL | 0.008 µg/mL |
| Accuracy (Recovery %) | 79% to 96% | 90% to 108% |
| Precision (RSD %) | < 15% (Intra-day) | < 15% (Intra-day) |
Table 2: Comparison of Liquid Chromatography Method Performance for Related Compounds
| Validation Parameter | Piperidine (RP-HPLC-UV) | Benzyl Halides (HPLC-UV with Derivatization)[4] | BZP & TFMPP (LC-MS)[5] |
| Linearity Range | 0.44 - 53.33 µg/mL | Not Specified | 1 - 50 ng/mL |
| Correlation Coefficient (r²) | 0.9996[6] | Not Specified | > 0.99 |
| Limit of Detection (LOD) | 0.15 µg/mL[6] | Not Specified | < 5 ng/mL |
| Limit of Quantification (LOQ) | 0.44 µg/mL[6] | 7–9 µg/g | 5 ng/mL |
| Accuracy (Recovery %) | 101.82%[6] | Not Specified | > 90% |
| Precision (RSD %) | 0.6% (Intra-day)[6] | Not Specified | < 5% (Intra-day), < 10% (Inter-day) |
Experimental Protocols
GC-MS Method for Quantification of this compound Impurities (Based on 1-Benzylpiperazine methodology)
This protocol is adapted from a validated method for the simultaneous quantification of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[2][3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Alkalinization: To 1 mL of the sample solution (e.g., dissolved drug substance), add 1 mL of 0.1 M NaOH to basify the solution (pH > 10). This step is crucial to liberate the free base form of the amine.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve clear separation of the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process twice more with fresh organic solvent. Combine all organic extracts.
-
Drying: Dry the combined organic extract by passing it through anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
2. Derivatization
For improved chromatographic peak shape and sensitivity, derivatization is often employed for secondary amines.
-
To the dried residue from the extraction step, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA).[2][3]
-
Incubate the mixture at 70°C for 30 minutes.
-
Cool the sample to room temperature and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Instrumental Parameters
-
GC System: Agilent 7890A GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 180°C at 12°C/min, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min, hold for 5 minutes.[8]
-
-
MS System: Agilent 5975C MS or equivalent.
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.[7]
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
Visualizations
Caption: Experimental workflow for the quantification of this compound impurities by GC-MS.
Caption: Comparison of key performance attributes of different analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. scholars.direct [scholars.direct]
- 3. scholars.direct [scholars.direct]
- 4. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. X-ray crystallography provides the most definitive method for determining the solid-state conformation of these derivatives, offering unparalleled insights into their steric and electronic properties. This guide presents a comparative analysis of the X-ray crystallographic data of various this compound derivatives, details the experimental protocols for their structural determination, and explores alternative analytical techniques.
Comparative Crystallographic Data of this compound Derivatives
The following table summarizes the crystallographic data for a selection of this compound derivatives, showcasing the influence of substitution on their crystal packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one | C₂₄H₂₃NO | Monoclinic | P2₁/n | 9.8918(5) | 30.6042(12) | 12.3878(6) | 92.426(2) | 3746.8(3) | 8 | |
| t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one oxime | C₂₄H₂₄N₂O | Monoclinic | P2₁/c | 19.5024(9) | 8.7503(4) | 11.6500(6) | 100.846(2) | 1952.58(16) | 4 | |
| 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide | C₂₆H₂₅BrFN₃O₂ | Triclinic | P-1 | 7.1606(6) | 10.4832(8) | 14.6933(12) | 100.870(2) | 1069.04(15) | 2 | |
| 1-Benzyl-3-ethyl-2,6-diphenylpiperidin-4-one | C₂₆H₂₇NO | Orthorhombic | Pbca | 10.453(2) | 17.654(4) | 22.876(5) | 90 | 4216.1(15) | 8 |
Experimental Protocols
The determination of the crystal structure of this compound derivatives by X-ray crystallography involves a series of well-defined steps, from crystal growth to data analysis.
Crystallization of this compound Derivatives
Obtaining high-quality single crystals is often the most critical and challenging step. The choice of solvent and crystallization technique is crucial and often determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. This is a simple and widely used method.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.
Solvent Selection:
The choice of solvent is critical. A good solvent will dissolve the compound to a moderate extent. Solvents commonly used for piperidine derivatives include ethanol, methanol, ethyl acetate, and mixtures thereof. For example, t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one can be recrystallized from ethanol.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Methodology:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the crystal are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data to obtain the final, accurate molecular structure.
Alternative Structural Analysis Techniques
While X-ray crystallography provides a definitive solid-state structure, other techniques offer complementary information, particularly regarding the conformational dynamics of this compound derivatives in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[1][2] By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, it is possible to deduce the relative orientation of atoms and the preferred conformation of the piperidine ring. For instance, the chair conformation with equatorial substituents is often found to be the most stable for many 2,6-disubstituted piperidin-4-ones in solution, which can be confirmed by the analysis of proton-proton coupling constants.[3]
Computational Modeling
Computational chemistry provides theoretical insights into the conformational preferences of molecules.[4] Techniques such as Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers (e.g., chair, boat, twist-boat) and to predict the most stable three-dimensional structure. These computational models can be validated by comparing the predicted structure with experimental data from X-ray crystallography or NMR.
Comparative Analysis: X-ray Crystallography vs. Alternative Methods
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| State of Matter | Solid (single crystal) | Solution | In silico (gas phase or solvated) |
| Information Obtained | Precise atomic coordinates, bond lengths, bond angles, crystal packing | Conformational equilibrium, dynamic processes, through-space interactions | Relative energies of conformers, predicted geometries |
| Strengths | Unambiguous determination of solid-state structure | Provides information on solution-state conformation and dynamics | Can explore a wide range of conformations, cost-effective |
| Limitations | Requires high-quality single crystals, static picture | Provides an average structure in solution, less precise than XRD | Accuracy depends on the level of theory, requires experimental validation |
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the logical relationship between the structure of this compound derivatives and their determined crystallographic parameters.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. atbweb.stanford.edu [atbweb.stanford.edu]
- 3. Facile synthesis of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones: Stereochemical investigation by 1D/2D NMR and single-crystal XRD | CSIR-NCL Library, Pune [library.ncl.res.in]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of piperidine-based compounds in biological matrices. Due to a lack of publicly available, fully validated methods specifically for 2-Benzylpiperidine, this document leverages data from its well-researched structural isomer, 1-Benzylpiperazine (BZP). The methodologies and validation parameters presented are representative of those expected for this compound and can serve as a robust starting point for method development and validation.
The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most prevalent and reliable methods for the quantitative analysis of such compounds in complex biological samples like plasma and urine.[1]
Method Performance Comparison
The following tables summarize the quantitative performance of representative LC-MS/MS and GC-MS methods for the analysis of benzylpiperazine in human plasma and urine. These parameters are critical for assessing the reliability, sensitivity, and accuracy of a bioanalytical method.
Table 1: Comparison of a Validated LC-MS/MS Method for 1-Benzylpiperazine in Human Plasma
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy | > 90% |
| Intraday Precision (RSD) | < 5% |
| Interday Precision (RSD) | < 10% |
| Recovery | Not Reported |
| (Data based on a validated method for 1-Benzylpiperazine)[2] |
Table 2: Comparison of a Validated GC-MS Method for 1-Benzylpiperazine in Human Plasma
| Validation Parameter | Performance Metric |
| Linearity (r²) | > 0.999 |
| Lower Limit of Quantification (LOQ) | 82.7 ng/mL |
| Limit of Detection (LOD) | 24.8 ng/mL |
| Intraday Precision (RSD%) | < 5% |
| Interday Precision (RSD%) | < 5% |
| Recovery | 68% |
| (Data based on a validated method for N-Benzylpiperazine)[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS and GC-MS.
LC-MS/MS Method for 1-Benzylpiperazine in Human Plasma
This method is suitable for the sensitive quantification of benzylpiperazine in plasma samples.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add an appropriate internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
Chromatographic Conditions:
-
LC System: Agilent 1260 HPLC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a high percentage of aqueous phase and ramp up the organic phase to elute the analyte.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to the analyte and internal standard.
GC-MS Method for 1-Benzylpiperazine in Human Plasma
This method provides an alternative to LC-MS/MS, particularly when derivatization is not required.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a plasma sample, add an internal standard.
-
Adjust the pH of the sample to 12.
-
Add an extraction solvent such as ethyl acetate.
-
Vortex thoroughly to ensure efficient extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.[3]
Chromatographic and Mass Spectrometric Conditions:
-
GC System: An Agilent GC system or equivalent.
-
Column: A suitable capillary column, such as a DB-5ms.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other matrix components.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.[3]
Visualizations
The following diagrams illustrate the typical workflow for a bioanalytical method validation and the logical relationship between key validation parameters.
References
A Comparative Guide to Asymmetric Synthesis Routes for 2-Benzylpiperidine
The enantioselective synthesis of 2-benzylpiperidine is of significant interest to the pharmaceutical industry, as the piperidine scaffold is a common motif in a wide array of biologically active compounds. Achieving high stereochemical purity at the C2 position is often critical for therapeutic efficacy. This guide provides an objective comparison of two prominent asymmetric synthesis strategies for this compound: Catalytic Asymmetric Hydrogenation and Chiral Auxiliary-Mediated Alkylation. The comparison focuses on quantitative data, experimental methodologies, and the overall efficiency of each route, aimed at researchers, scientists, and professionals in drug development.
Comparison of Key Performance Indicators
The selection of a synthetic route often involves a trade-off between factors such as enantioselectivity, yield, catalyst/reagent cost, and operational complexity. The following table summarizes the key quantitative data for the two selected methods.
| Parameter | Method 1: Catalytic Asymmetric Hydrogenation | Method 2: Chiral Auxiliary-Mediated Alkylation |
| Starting Material | 2-Benzyl-N-benzylpyridinium bromide | (S)-4-Benzyl-2-oxazolidinone, Propionyl chloride, Benzyl bromide |
| Key Reagent/Catalyst | [Ir(COD)Cl]₂ / (R)-MeO-BoQPhos | n-BuLi or LDA, (S)-4-Benzyl-2-oxazolidinone |
| Overall Yield | High (typically >95%) | Moderate (typically 60-75% over 3 steps) |
| Enantioselectivity | 90:10 er (80% ee) | >98:2 dr (>96% de) |
| Reaction Temperature | 20-30 °C | -78 °C to 0 °C |
| Reaction Time | 24 hours | ~10 hours (for alkylation and cleavage) |
| Pressure | 450 psi (H₂) | Atmospheric |
| Key Advantages | High atom economy, catalytic use of chiral source, direct conversion of pyridine derivative. | High diastereoselectivity, reliable and predictable outcome, well-established procedures. |
| Key Disadvantages | Requires high-pressure equipment, specialized chiral ligand. | Stoichiometric use of chiral auxiliary, multi-step process, cryogenic temperatures required. |
Methodology and Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic routes. Below are the protocols for the key steps in each of the compared methods.
Method 1: Catalytic Asymmetric Hydrogenation of N-Benzylpyridinium Salt
This method involves the direct, enantioselective reduction of a pre-formed pyridinium salt using a chiral iridium catalyst.
Experimental Protocol:
-
Catalyst Preparation and Hydrogenation: In an inert atmosphere glovebox, a pressure vessel is charged with 2-benzyl-N-benzylpyridinium bromide (0.5 mmol), [Ir(COD)Cl]₂ (0.01 mmol, 2 mol%), and (R)-MeO-BoQPhos (0.022 mmol, 4.4 mol%). Anhydrous, degassed THF (3 mL) is added, and the vessel is sealed. The vessel is then removed from the glovebox, connected to a hydrogenation apparatus, and purged with hydrogen gas. The reaction is pressurized to 450 psi with H₂ and stirred at 30 °C for 24 hours.[1]
-
Work-up and Purification: After carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous NaHCO₃ solution and then with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product can be purified by silica gel chromatography to yield N-benzyl-2-benzylpiperidine. The enantiomeric ratio is determined by chiral HPLC analysis.[1]
Method 2: Chiral Auxiliary-Mediated Alkylation
This classic approach utilizes an Evans' oxazolidinone as a chiral auxiliary to direct the diastereoselective alkylation of an attached acyl group. The auxiliary is subsequently cleaved to yield the chiral carboxylic acid, which can be converted to this compound in subsequent steps.
Experimental Protocol:
-
Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (1.05 eq) is added dropwise. The solution is stirred for 30 minutes, after which propionyl chloride (1.1 eq) is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product, (S)-4-benzyl-3-propionyl-2-oxazolidinone, is purified by flash chromatography.
-
Diastereoselective Alkylation: A solution of lithium diisopropylamide (LDA) is prepared by adding n-BuLi (1.05 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. The acylated oxazolidinone (1.0 eq) in THF is then added dropwise to the LDA solution at -78 °C. After stirring for 30 minutes, benzyl bromide (1.2 eq) is added. The reaction mixture is stirred for 4 hours at -78 °C.[2] The reaction is quenched with saturated aqueous NH₄Cl and worked up as described above. The product is purified by flash chromatography to separate the diastereomers.
-
Cleavage of the Chiral Auxiliary: The major diastereomer from the alkylation step (1.0 eq) is dissolved in a 3:1 mixture of THF and water, and the solution is cooled to 0 °C. Lithium hydroxide (2.0 eq) and 30% aqueous hydrogen peroxide (4.0 eq) are added. The mixture is stirred vigorously at 0 °C for 4 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The chiral auxiliary can be recovered by extraction with ethyl acetate. The aqueous layer is then acidified with 1 M HCl and the chiral carboxylic acid product is extracted with ethyl acetate.[2] This acid is then converted to this compound via standard procedures (e.g., Curtius rearrangement followed by reduction or reduction of the corresponding amide).
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the compared synthetic routes.
Caption: Comparative overview of two major asymmetric routes to this compound.
Caption: Logical flow of the Evans' chiral auxiliary-based synthesis.
References
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Access to Chiral Benzazepines Using Imine Reductases | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficacy of 2-Benzylpiperidine Derivatives in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic agents for Alzheimer's disease (AD) is increasingly focused on multi-target-directed ligands (MTDLs) that can simultaneously address the complex and multifactorial nature of the disease. Among these, 2-Benzylpiperidine derivatives have emerged as a promising class of compounds, demonstrating efficacy across various preclinical models of AD. This guide provides an objective comparison of the performance of several notable this compound derivatives against each other and established alternatives, supported by experimental data and detailed methodologies.
Multi-Target Efficacy of this compound Derivatives
The core strategy behind the design of many this compound derivatives is to create single molecules capable of hitting several key pathological targets in AD. These include the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) to alleviate symptomatic cognitive decline, the prevention of amyloid-beta (Aβ) peptide aggregation to tackle plaque formation, the inhibition of monoamine oxidase B (MAO-B) which is linked to oxidative stress, and providing neuroprotection against toxic insults.[1][2]
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the quantitative data for several this compound derivatives against key AD-related enzymes. IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) are presented in micromolars (µM). A lower IC₅₀ value indicates greater potency.
Table 1: Cholinesterase (AChE & BChE) Inhibitory Activity
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Source Organism/Type | Reference |
| (Z)-13c | 0.0000918 (EeAChE) | - | Electrophorus electricus | [1] |
| 0.000616 (HuAChE) | Human | [1] | ||
| 15b | 0.39 (eeAChE) | - | Electrophorus electricus | [3] |
| 1.49 (huAChE) | 1.33 (huBChE) | Human | [3] | |
| 15j | 1.25 (huAChE) | 0.16 (eqBChE) | Human, Equine | [3] |
| 0.66 (huBChE) | Human | [3] | ||
| 7d | 0.087 (EeAChE) | - | Electrophorus electricus | [1] |
| 0.041 (HuAChE) | Human | [1] | ||
| 49 | 0.11 (hAChE) | - | Human | [2] |
| 4a | 2.08 | 7.41 | Not Specified | [4] |
| 28 | 0.41 | - | Not Specified | [5] |
| Donepezil | Reference | Reference | - | [3][6] |
| Tacrine | Reference | Reference | - | [3] |
Table 2: MAO-B and BACE-1 Inhibitory Activity
| Compound | MAO-B IC₅₀ (µM) | BACE-1 IC₅₀ (µM) | Reference |
| (Z)-13c | 5.88 | - | [1] |
| 15b | 0.7 | - | [1] |
| 7d | 0.30 | - | [1] |
| 49 | - | 0.22 | [2] |
| 40 & 41 | - | Active Inhibitor | [2] |
Table 3: Anti-Aggregation and Neuroprotective Properties
| Compound | Aβ Aggregation Inhibition | Neuroprotective Effects | Reference |
| (Z)-13c | Moderate inhibition of self- & Cu²⁺-induced Aβ₁₋₄₂ aggregation; Disaggregates fibrils. | Significant neuroprotective effect. | [1] |
| 15b | Good activity against self- & Cu²⁺-induced Aβ₁₋₄₂ aggregation. | Neuroprotective against H₂O₂-induced damage in PC12 cells. | [1][3] |
| 15j | - | Neuroprotective against H₂O₂-induced damage in PC12 cells. | [3] |
| 40 & 41 | Inhibited self- and AChE-induced Aβ aggregation. | Devoid of neurotoxicity in SH-SY5Y cells up to 80 µM. | [2] |
| 49 | 26.1-50.1% (self-induced); 61.1-89.0% (AChE-induced). | - | [2] |
In Vivo Performance in Alzheimer's Models
Several derivatives have demonstrated the ability to reverse cognitive deficits in animal models of AD. These studies are crucial for validating the therapeutic potential of the compounds.
-
Compound (Z)-13c: Ameliorated learning and memory impairment in a scopolamine-induced mouse model.[1]
-
Compounds 15b & 15j: Showed memory amelioration effects in a scopolamine-induced mouse model, as assessed by the Morris water maze test.[3]
-
Compounds 40 & 41: Ameliorated scopolamine-induced cognitive impairment in elevated plus and Y-maze tests. Compound 41 also improved cognitive deficits in an Aβ₁₋₄₂-induced mouse model (Morris water maze) and showed significant oral absorption.[2]
Mandatory Visualizations
Caption: Multi-target action of this compound derivatives in AD.
Caption: Preclinical evaluation workflow for AD drug candidates.
Experimental Protocols
A clear understanding of the methodologies is essential for interpreting the presented data. Below are summaries of the key experimental protocols used to evaluate these derivatives.
This is the most common method for measuring AChE and BChE activity.[7]
-
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at approximately 412 nm.[8][9][10]
-
Procedure:
-
The test compound (inhibitor) is pre-incubated with the AChE or BChE enzyme solution in a buffer (e.g., Tris-HCl, pH 8.0) in a 96-well plate.
-
DTNB is added to the mixture.
-
The reaction is initiated by adding the substrate (acetylthiocholine iodide).
-
The change in absorbance is monitored over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to a control (without inhibitor). The IC₅₀ value is determined from a dose-response curve.[7]
-
This assay quantifies the formation of amyloid fibrils.[11]
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[12]
-
Procedure:
-
Aβ₁₋₄₂ peptide, prepared to be monomeric by dissolving in solvents like HFIP or NH₄OH, is incubated in a suitable buffer.[13]
-
The test compound and ThT are added to the Aβ solution in a black 96-well plate.
-
The plate is incubated (e.g., at 37°C), and fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular intervals.
-
An increase in fluorescence over time indicates fibril formation. The inhibitory effect of the compound is determined by the reduction in fluorescence intensity compared to a control sample containing only Aβ.[14]
-
This assay assesses a compound's ability to protect neuronal cells from toxic insults.
-
Principle: Cultured neuronal cell lines, such as human neuroblastoma SH-SY5Y cells, are exposed to a neurotoxin (e.g., hydrogen peroxide (H₂O₂), Aβ oligomers) that induces cell death.[11] The viability of the cells is measured to determine the protective effect of a co-incubated test compound.
-
Procedure:
-
SH-SY5Y cells are cultured in 96-well plates.
-
Cells are pre-treated with various concentrations of the test compound for a set period.
-
A neurotoxic agent (e.g., H₂O₂) is added to induce cell damage.
-
After incubation, cell viability is assessed using a method like the MTT assay, which measures mitochondrial metabolic activity.
-
Increased cell viability in the presence of the test compound indicates a neuroprotective effect.[11]
-
This is a widely used test for spatial learning and memory in rodents.[3]
-
Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform using spatial cues around the testing room.
-
Procedure:
-
Model Induction: Cognitive deficits are induced in mice, for example, by chronic administration of scopolamine (to block cholinergic signaling) or intracerebroventricular injection of Aβ₁₋₄₂.[2][3]
-
Treatment: Animals are treated with the test compound or a vehicle control over a specified period.
-
Acquisition Phase: Mice undergo several trials per day for several days, during which they learn the location of a submerged, invisible platform in a circular pool of opaque water. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a short period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Improved performance (shorter escape latencies, more time in the target quadrant) in the treated group compared to the vehicle group indicates cognitive enhancement.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. attogene.com [attogene.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Computational screening for new neuroprotective ingredients against Alzheimer's disease from bilberry by cheminformatics approaches [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. abcam.cn [abcam.cn]
- 14. Production and use of recombinant Aβ for aggregation studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Benzylpiperidine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 2-Benzylpiperidine, a piperidine derivative, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, step-by-step instructions for its safe disposal, ensuring compliance with regulatory standards and minimizing risks.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[1] Exposure may lead to increased blood pressure and heart rate, nausea, and other adverse health effects.[1] Therefore, strict adherence to safety protocols is paramount during handling and disposal.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
In case of insufficient ventilation, a NIOSH-approved respirator is necessary.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with local, state, and federal regulations.[1] Do not discharge this chemical into sewers or waterways.[1]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.[4][5] The container must be compatible with this compound.
-
The label should prominently display "Hazardous Waste" and the full chemical name: "this compound".[3][5]
-
Keep the container securely closed except when adding waste.[4][5]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[1][4]
-
The SAA must be located at or near the point of generation and under the control of the operator of the process generating the waste.[4]
-
Ensure the storage area is away from incompatible materials, such as oxidizing agents and strong acids.[1][2]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[3]
-
Do not attempt to transport the hazardous waste yourself. Trained personnel must handle the collection and final disposal.
-
Emergency Procedures in Case of a Spill
In the event of a this compound spill, immediate action is required to mitigate exposure and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material into a labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS department or emergency response team.[1]
-
Provide them with the specific details of the spill, including the chemical identity and approximate quantity.
-
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for piperidine derivatives, which are structurally related to this compound.
| Hazard Classification | GHS Codes | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[6] |
| Acute Toxicity, Dermal | H311 | Danger | Toxic in contact with skin.[7] |
| Acute Toxicity, Inhalation | H331 | Danger | Toxic if inhaled.[7] |
| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage.[7] |
| Serious Eye Damage/Irritation | H318 | Danger | Causes serious eye damage.[7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. This compound | C12H17N | CID 118004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
Essential Safety and Operational Guide for Handling 2-Benzylpiperidine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-Benzylpiperidine. Adherence to these procedures is essential for ensuring personal safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection:
-
Standard Operations: Wear safety glasses with side shields that conform to European Standard EN166 or OSHA 29 CFR 1910.133.[1][2]
-
Splash Hazard: In situations with a risk of splashing, chemical safety goggles are mandatory.[2] Contact lenses should not be worn when handling this chemical as they can absorb and concentrate irritants.[2] An eyewash station should be readily accessible.[1]
Skin and Body Protection:
-
Protective Clothing: Wear appropriate protective clothing, such as overalls or a lab coat, to prevent skin exposure.[1][2] For tasks with a higher risk of splashes, a PVC apron is recommended.[2]
-
Footwear: Safety footwear, such as rubber gumboots, should be worn.[2]
Respiratory Protection:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Respirators: If ventilation is inadequate or if there is a risk of inhalation, a NIOSH-certified respirator appropriate for the level of exposure must be used.[1] The type of respirator will depend on the concentration of the airborne contaminant.[2]
Quantitative Data Summary for PPE Selection:
| PPE Component | Specification | Recommended Use Case | Citation |
| Eye Protection | Safety glasses with side shields (EN166 or OSHA 29 CFR 1910.133 compliant) | Standard handling | [1][2] |
| Chemical safety goggles | Risk of splashing | [2] | |
| Gloves | Chemical-resistant (e.g., PVC, Neoprene) | All handling procedures | [2] |
| Protection Class 5 or higher (>240 min breakthrough time) | Prolonged or frequent contact | [2] | |
| Protection Class 3 or higher (>60 min breakthrough time) | Brief contact | [2] | |
| Respiratory | NIOSH-certified respirator | Inadequate ventilation or risk of inhalation | [1] |
| Clothing | Overalls, lab coat | Standard handling | [2] |
| PVC apron | Risk of splashing | [2] | |
| Footwear | Safety footwear (e.g., rubber gumboots) | All handling procedures | [2] |
Handling and Storage Procedures
Safe Handling:
-
Avoid all personal contact, including inhalation of vapors.[2]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Keep containers securely sealed when not in use.
-
Avoid physical damage to containers.
-
Wash hands with soap and water after handling.[2]
-
Work clothes should be laundered separately.[2]
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]
-
Protect containers from physical damage and check regularly for leaks.
Spill and Disposal Management
Spill Response:
-
Minor Spills:
-
Remove all ignition sources.
-
Clean up spills immediately.
-
Wear appropriate PPE, including respiratory protection.
-
Contain and absorb the spill with inert material such as sand, earth, or vermiculite.
-
Place the absorbed material into a suitable, labeled container for disposal.
-
-
Major Spills:
-
Evacuate the area and move upwind.
-
Alert emergency responders.
-
Wear full protective clothing and breathing apparatus.
-
Prevent the spill from entering drains or waterways.
-
Disposal Plan:
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Contaminated materials and the chemical itself should be disposed of through an approved waste disposal plant.[1]
-
Do not discharge into sewers or waterways. Puncture containers to prevent reuse.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
